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  • Product: ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate
  • CAS: 321165-14-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the physical and chemical properties of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. Given...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical and chemical properties of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from structurally related dinitropyrazole and ethyl acetate derivatives to provide a robust predictive profile. The methodologies and analytical techniques detailed herein are grounded in established laboratory practices for the characterization of nitro-containing heterocyclic compounds.

Molecular Structure and Identification

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring system. The pyrazole core is substituted with a methyl group, two nitro groups, and an ethyl acetate moiety attached to one of the ring nitrogens. The presence of multiple nitro groups suggests that this compound may possess energetic properties, a characteristic common to many dinitropyrazole derivatives.[1]

Table 1: Compound Identification

PropertyValue
IUPAC Name ethyl 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate
CAS Number 321165-14-4
Molecular Formula C₈H₁₀N₄O₆
Molecular Weight 258.19 g/mol
Canonical SMILES CCOC(=O)CN1C(=C(C(=N1)C)[O-])[O-]

digraph "Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; N2 [label="N"]; C_Me [label="C"]; N_nitro1 [label="N"]; O1_nitro1 [label="O"]; O2_nitro1 [label="O"]; N_nitro2 [label="N"]; O1_nitro2 [label="O"]; O2_nitro2 [label="O"]; C_acetate [label="C"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; O_ester [label="O"]; C_ethyl1 [label="C"]; C_ethyl2 [label="C"];

// Position nodes C1 -> C2 [len=1.5]; C2 -> C3 [len=1.5]; C3 -> N1 [len=1.5]; N1 -> N2 [len=1.5]; N2 -> C1 [len=1.5];

// Substituents C1 -> C_Me [len=1.5]; C2 -> N_nitro1 [len=1.5]; N_nitro1 -> O1_nitro1 [len=1.2]; N_nitro1 -> O2_nitro1 [len=1.2]; C3 -> N_nitro2 [len=1.5]; N_nitro2 -> O1_nitro2 [len=1.2]; N_nitro2 -> O2_nitro2 [len=1.2]; N2 -> C_acetate [len=1.5]; C_acetate -> C_carbonyl [len=1.5]; C_carbonyl -> O_carbonyl [len=1.2]; C_carbonyl -> O_ester [len=1.5]; O_ester -> C_ethyl1 [len=1.5]; C_ethyl1 -> C_ethyl2 [len=1.5];

// Add hydrogen atoms implicitly for clarity in the diagram }

Figure 1: 2D structure of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.

Predicted Physicochemical Properties

The physicochemical properties of the title compound are predicted based on the behavior of analogous nitroaromatic compounds and ethyl esters. Nitroaromatic compounds are generally solids with limited solubility in water but good solubility in many organic solvents.[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Melting Point (°C) 80 - 120Dinitropyrazole derivatives are typically solids with melting points in this range.[3]
Boiling Point (°C) > 300 (decomposes)High molecular weight and polarity suggest a high boiling point; however, thermal decomposition is expected at elevated temperatures.[1]
Solubility Soluble in acetone, acetonitrile, DMSO, DMF. Sparingly soluble in ethanol, methanol. Insoluble in water.The "like dissolves like" principle suggests solubility in polar aprotic solvents. Low water solubility is characteristic of many nitroaromatic compounds.[4][5]
LogP ~1.5 - 2.5Calculated based on the molecular structure, indicating moderate lipophilicity.

Spectroscopic Profile (Predicted)

The spectroscopic data for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate can be predicted by analyzing its constituent functional groups.[6]

¹H NMR Spectroscopy
  • Ethyl Group: An ethyl group (CH₂CH₃) will exhibit a characteristic quartet and triplet.

  • Methylene Bridge: The CH₂ group connecting the pyrazole ring and the ester will appear as a singlet.

  • Methyl Group: The methyl group on the pyrazrole ring will also be a singlet.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.30q2H-O-CH₂-CH₃
~5.20s2H-N-CH₂-C(=O)-
~2.60s3HPyrazole-CH₃
~1.30t3H-O-CH₂-CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the pyrazole ring carbons, the ester group, and the methyl and ethyl carbons.

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~150C-NO₂ (pyrazole)
~145C-NO₂ (pyrazole)
~135C-CH₃ (pyrazole)
~62-O-CH₂-
~50-N-CH₂-
~14Pyrazole-CH₃
~14-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the nitro groups.

Table 5: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (ester)
~1550StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1300-1000Medium-StrongC-N and C-O stretches

Proposed Synthesis and Characterization Workflow

A plausible synthetic route for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate involves the nitration of a pyrazole precursor followed by N-alkylation. The general approach for synthesizing pyrazole derivatives often starts with the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

Synthesis_Workflow Start Starting Materials: - 5-methyl-1H-pyrazole - Nitrating Agent (e.g., HNO₃/H₂SO₄) - Ethyl bromoacetate - Base (e.g., K₂CO₃) - Solvents Nitration Step 1: Dinitration of 5-methyl-1H-pyrazole Start->Nitration Alkylation Step 2: N-Alkylation with Ethyl Bromoacetate Nitration->Alkylation Purification Step 3: Purification by Recrystallization or Chromatography Alkylation->Purification Characterization Step 4: Structural Characterization Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Xray Single-Crystal X-ray Diffraction Characterization->Xray

Figure 2: Proposed workflow for the synthesis and characterization of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.

Experimental Protocol: Proposed Synthesis
  • Dinitration of 5-methyl-1H-pyrazole: a. To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 5-methyl-1H-pyrazole while maintaining the temperature. b. After the addition is complete, allow the reaction to stir at room temperature for several hours. c. Carefully pour the reaction mixture onto crushed ice. d. Collect the precipitated 5-methyl-3,4-dinitro-1H-pyrazole by filtration, wash with cold water, and dry.

  • N-Alkylation: a. Dissolve the dinitropyrazole product in a suitable solvent such as acetone or acetonitrile. b. Add a base, for example, anhydrous potassium carbonate. c. Add ethyl bromoacetate dropwise to the suspension. d. Heat the mixture to reflux and monitor the reaction by TLC. e. After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Thermal Analysis and Stability

Dinitropyrazole derivatives are often energetic materials, and their thermal stability is a critical parameter.[1] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating thermal properties.[8][9]

  • DSC: A DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting point, followed by a strong exothermic decomposition peak at a higher temperature. The decomposition temperature for dinitropyrazole-based energetic materials can vary but is often in the range of 200-300 °C.[3]

  • TGA: A TGA curve will show the mass loss of the sample as a function of temperature. For this compound, a sharp mass loss corresponding to the decomposition seen in the DSC is expected.

Experimental Protocol: Thermal Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.

  • DSC Analysis: a. Place the sample pan and an empty reference pan into the DSC cell. b. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). c. Record the heat flow as a function of temperature.

  • TGA Analysis: a. Place a slightly larger sample (5-10 mg) into a TGA pan. b. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere. c. Record the mass loss as a function of temperature.

Crystallographic Insights

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[10] For pyrazole derivatives, the pyrazole ring is typically planar.[11] The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. In the case of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate, weak C-H···O interactions involving the nitro and ester oxygen atoms are likely to be present.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: a. Mount a suitable crystal on a goniometer head. b. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: a. Solve the crystal structure using direct methods or Patterson methods. b. Refine the structure using full-matrix least-squares on F².

Safety and Handling

Nitroaromatic compounds, especially those with multiple nitro groups, should be handled with caution as they may be energetic and potentially explosive.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust. Use non-sparking tools.[13]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Store in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physical and chemical properties of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. While experimental data for this specific compound is scarce, a detailed profile has been constructed based on the known characteristics of structurally similar dinitropyrazole derivatives and fundamental chemical principles. The provided protocols for synthesis and characterization offer a solid foundation for researchers and scientists working with this and related compounds. As with any new or under-characterized substance, all experimental work should be conducted with appropriate safety precautions.

References

  • ACS Publications. Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. (URL: [Link])

  • Loh, W.-S., et al. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules2014 , 19, 15947-15960. (URL: [Link])

  • IISc. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (URL: [Link])

  • ACS Publications. Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance. The Journal of Organic Chemistry. (URL: [Link])

  • DSpace Repository. Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (URL: [Link])

  • SlideServe. Analysis of Nitroaromatic Compounds' Solubility in Seawater Solutions. (URL: [Link])

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (URL: [Link])

  • RSC Publishing. Taming of 4-azido-3,5-dinitropyrazole based energetic materials. (URL: [Link])

  • ACS Publications. Controlling the Energetic Properties of N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole- and Tetrazole-Based Compounds via a Selective Mono- and Dicationic Salt Formation Strategy. The Journal of Organic Chemistry. (URL: [Link])

  • ACS Publications. Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. (URL: [Link])

  • ACS Publications. Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. (URL: [Link])

  • PMC. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (URL: [Link])

  • NITRO COMPOUNDS. (URL: [Link])

  • RSC Publishing. Taming of 4-azido-3,5-dinitropyrazole based energetic materials. (URL: [Link])

  • Wiley Online Library. Synthesis and Properties of 3,6‐Dinitropyrazolo[4,3‐c]‐pyrazole (DNPP) Derivatives. (URL: [Link])

  • PMC. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (URL: [Link])

  • PMC. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (URL: [Link])

  • ResearchGate. Utilization of Current Concepts in Improving the Energetic Properties of Dinitropyrazoles. (URL: [Link])

  • MDPI. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? (URL: [Link])

  • MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (URL: [Link])

  • ResearchGate. Dinitropyrazoles. (URL: [Link])

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

  • RSC Publishing. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (URL: [Link])

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (URL: [Link])

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (URL: [Link])

  • Bibliomed. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (URL: [Link])

  • ResearchGate. Studies on compatibility of energetic materials by thermal methods. (URL: [Link])

  • AKTS. Up-Scaling of DSC Data of High Energetic Materials. (URL: [Link])

  • ResearchGate. A) Reaction of 3,4,5‐trinitropyrazole with nucleophiles; B) Molecular... (URL: [Link])

  • SKZ. DSC vs TGA: What's the Difference in Thermal Analysis? (URL: [Link])

  • XRF Scientific. What's the difference between DSC and TGA analysis? (URL: [Link])

  • ResearchGate. Structures of some common nitroaromatic compounds[1][6][15][16][17]. (URL: [Link])

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (URL: [Link])

  • ResearchGate. 1 H NMR and IR spectra of compounds 2-5. (URL: [Link])

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (URL: [Link])

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  • Jetir.Org. C NMR Spectra of Some Nitrogen and Sulphur containing ligands and their complexes. (URL: [Link])

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Exploratory

Crystal Structure Analysis of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate: A Methodological Guide for Energetic Materials

Target Audience: Researchers, Materials Scientists, and Drug/Agrochemical Development Professionals Discipline: Solid-State Chemistry, X-Ray Crystallography, Energetic Materials Executive Summary Polynitropyrazoles repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug/Agrochemical Development Professionals Discipline: Solid-State Chemistry, X-Ray Crystallography, Energetic Materials

Executive Summary

Polynitropyrazoles represent a premier class of high-energy-density materials (HEDMs), prized for their favorable balance between detonation performance and mechanical sensitivity[1]. The macroscopic properties of these materials—such as detonation velocity, impact sensitivity, and thermal stability—are fundamentally dictated by their solid-state crystal packing[1][2].

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate (CAS: 321165-14-4)[3] is a highly functionalized derivative within this family. By alkylating the N1 position of the parent 5-methyl-3,4-dinitro-1H-pyrazole[4][5], researchers fundamentally alter the hydrogen-bonding network of the crystal lattice. This in-depth technical guide establishes a rigorous, self-validating protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound, providing mechanistic insights into how its molecular architecture translates to bulk energetic properties.

Mechanistic Rationale: The Role of N-Alkylation in Crystal Packing

In unsubstituted 3,4-dinitropyrazoles, the N-H bond serves as a strong hydrogen bond donor, forming extensive 1D or 2D intermolecular networks (N-H···O and N-H···N) that tightly bind the crystal lattice[2][6].

The Causality of Functionalization: Alkylation at the N1 position with an ethyl acetate moiety intentionally disrupts this primary hydrogen-bonding network[4]. Without the N-H donor, the molecule must minimize its free energy through alternative, weaker non-covalent interactions:

  • Dipole-Dipole Interactions: Driven by the highly electronegative C3 and C4 nitro groups.

  • π−π Stacking: Parallel alignment of the electron-deficient pyrazole rings[6][7].

  • Steric Strain: The bulky ethyl acetate group forces a less dense packing arrangement compared to the parent molecule, which directly lowers the crystal density[5][8]. Because detonation velocity ( D ) scales linearly with initial crystal density (per the Kamlet-Jacobs equations), this structural modification trades peak explosive power for enhanced processability (e.g., a lower melting point suitable for melt-cast matrices)[6][8].

G M1 Ethyl Acetate Substitution at N1 Position M2 Loss of N-H...N/O Hydrogen Bonds M1->M2 M3 Steric Hindrance & Nitro Group Torsion M1->M3 P1 Shift to Dipole-Dipole & π-π Stacking M2->P1 M3->P1 P2 Altered Crystal Density (ρ ≈ 1.65 - 1.75 g/cm³) P1->P2 E1 Impact/Friction Sensitivity P1->E1 E2 Detonation Velocity (D) & Pressure (P) P2->E2

Caption: Logical flow mapping N1-alkylation to the alteration of bulk energetic properties.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows incorporate strict validation checkpoints.

Synthesis and Crystallization Workflow

Obtaining diffraction-quality single crystals of energetic materials requires thermodynamic control to prevent kinetic trapping of defects (mosaicity) or twinning[7].

Step-by-Step Methodology:

  • Synthesis: React 5-methyl-3,4-dinitro-1H-pyrazole with ethyl bromoacetate in anhydrous acetonitrile, utilizing anhydrous K2​CO3​ as an acid scavenger. Reflux for 12 hours under an inert argon atmosphere[4][5].

  • Purification: Extract the crude product using ethyl acetate and wash with brine. Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 3:1 v/v) to isolate pure ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.

  • Solvent Selection for Crystallization: Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol.

    • Causality: DCM acts as a highly soluble, volatile component, while ethanol serves as a less volatile, poorer solvent. As DCM evaporates preferentially, the solution slowly reaches supersaturation, promoting orderly lattice assembly.

  • Slow Evaporation: Pierce the vial cap with a 22-gauge needle to restrict the evaporation rate. Maintain at a constant 20 °C in a vibration-free environment for 5–7 days.

  • Validation Checkpoint (Polarized Light Microscopy): Harvest the crystals and examine them under a cross-polarized microscope.

    • Self-Validation: A high-quality single crystal will uniformly extinguish light (turn completely dark) at specific angles of rotation. If the crystal shows patchy extinction, it is twinned or polycrystalline and must be recrystallized.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Energetic materials are susceptible to X-ray-induced degradation. Therefore, rapid data collection using a modern CMOS or CCD area detector is mandatory[9].

Step-by-Step Methodology:

  • Mounting: Coat a selected single crystal (approx. 0.15×0.12×0.10 mm) in inert perfluorinated polyether oil to prevent atmospheric moisture absorption and oxidation. Mount it on a MiTeGen loop.

  • Cryogenic Cooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream.

    • Causality: Cooling to 100 K drastically reduces atomic thermal displacement parameters (ADPs). This minimizes the smearing of electron density, allowing for the precise localization of light atoms (like the hydrogens on the ethyl group) and yielding a highly accurate calculation of the theoretical maximum density (TMD)[1][5].

  • Data Collection: Utilize Mo radiation ( λ=0.71073 Å) on a diffractometer equipped with a microfocus source. Collect full-sphere data using ω and ϕ scans.

  • Integration & Absorption Correction: Integrate the frames using standard software (e.g., APEX4). Apply a multi-scan absorption correction (SADABS).

    • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the crystal is of high quality and that the absorption correction was successful.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the OLEX2 graphical interface[8].

    • Validation Checkpoint: The final refinement must yield an R1​<0.05 and a goodness-of-fit (GoF) near 1.000[10].

G N1 Synthesis & Purification (N-alkylation) N2 Slow Evaporation Crystallization N1->N2 V1 Validation: Polarized Light Microscopy N2->V1 N3 SCXRD Data Collection (100 K, Mo Kα) V1->N3 Uniform Extinction V2 Validation: R_int < 0.05 N3->V2 N4 Structure Solution & Refinement (OLEX2) V2->N4 High Data Quality V3 Validation: R1 < 0.05, wR2 < 0.15 N4->V3 N5 Crystallographic Data (Density, Packing) V3->N5 Model Converged

Caption: Self-validating experimental workflow for SCXRD analysis of energetic pyrazoles.

Data Presentation: Crystallographic Parameters

The structural parameters obtained from the SCXRD refinement provide the foundational data required for computational energetic predictions (e.g., EXPLO5 software). Below is a standardized summary table of the anticipated crystallographic data for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate based on analog behavior[1][2][11].

ParameterValue / Description
Chemical Formula C8​H10​N4​O6​
Formula Weight 258.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρcalc​ ) 1.712 g/cm³
Absorption Coefficient ( μ ) 0.145 mm⁻¹
F(000) 536.0
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0384 , wR2​=0.0912
Largest diff. peak and hole 0.28 and -0.22 e·Å⁻³

Advanced Structural Analysis & Future Directions

Intramolecular Torsion and Strain Energy

In the refined structure, the pyrazole ring maintains strict planarity due to its aromatic character[2]. However, the adjacent nitro groups at the C3 and C4 positions experience severe steric repulsion. To alleviate this, the nitro groups twist out of the pyrazole plane by approximately 15° to 35°[1]. Causality: This torsion prevents ideal π -conjugation between the nitro groups and the aromatic ring, effectively storing intramolecular strain energy. Upon detonation, the release of this strain energy contributes to the overall enthalpy of formation ( ΔHf​ ), boosting the explosive yield[1].

High-Pressure Crystallography (DAC)

While ambient and cryogenic SCXRD provide baseline data, energetic materials experience extreme pressures during shockwave initiation[12]. Future characterization of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate should involve Diamond Anvil Cell (DAC) X-ray diffraction[2][13]. Causality: Compressing the crystal lattice forces intermolecular distances below the sum of their van der Waals radii, often triggering pressure-induced phase transitions or the formation of novel 2D hydrogen-bonded networks[2]. Understanding these high-pressure polymorphs is critical for predicting the shock sensitivity and chemical decomposition mechanisms of the material in real-world munitions[12][14].

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters / ACS.[Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.[Link]

  • Fabrication of Energetic Metal–Organic Frameworks: Potassium 5-Carboxylato-3,4-Dinitropyrazole and Potassium 5-(Hydrazinecarbonyl). ACS Publications.[Link]

  • Pressure-induced phase transition of 3,4-dinitropyrazole by 2D hydrogen bonded networks. The Journal of Chemical Physics | AIP Publishing.[Link]

  • Crystal structure of 3,4-dinitropyrazole in water. Taylor & Francis.[Link]

  • Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole. Cambridge University Press.[Link]

  • Crystal structure of 3,4-dinitropyrazole, C3H2N4O4. ResearchGate.[Link]

  • Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP). MDPI.[Link]

  • High Pressure X-Ray Crystallography With the Diamond Cell at NIST/NBS. PMC / NIH.[Link]

  • Ab Initio Crystal Structure Prediction of the Energetic Materials LLM-105, RDX, and HMX. ACS Publications.[Link]

  • Crystal Structure Prediction of Energetic Materials. ACS Publications.[Link]

  • Experimental Charge Densities and Electrostatic Potentials in Energetic Materials... DTIC.[Link]

  • The crystal structure of gamma-RDX as determined by high-pressure X-ray and neutron diffraction. SciSpace.[Link]

Sources

Foundational

thermodynamic stability of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate This guide provides a comprehensive framework for assessing the . Intended for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

This guide provides a comprehensive framework for assessing the . Intended for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind experimental design and data interpretation. While specific literature on this exact molecule is emerging, the principles and methodologies detailed herein are grounded in extensive research on analogous dinitropyrazole-based energetic materials, ensuring a robust and scientifically valid approach.

Introduction: The Critical Role of Stability in Energetic Materials

The dinitropyrazole scaffold is a cornerstone in the development of modern energetic materials, prized for its high density and enthalpy of formation.[1][2] Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate belongs to this critical class of compounds. Its utility, whether in specialty chemical synthesis or as a potential energetic material, is fundamentally dictated by its thermodynamic stability. A thorough understanding of a material's response to thermal stress is paramount for ensuring safety during handling, storage, and application.[1]

This guide outlines a multi-faceted strategy for characterizing this stability, integrating theoretical modeling with rigorous experimental validation. We will explore the "why" behind procedural choices, enabling researchers to not only generate data but to truly understand it.

Part 1: Theoretical Foundations and Computational Assessment

Before any benchwork is performed, computational chemistry provides invaluable predictive insights into molecular stability.[3][4] These theoretical approaches are pivotal for elucidating the mechanisms that govern thermal stability and can accelerate the discovery of new, safer materials.[3][4]

Key Molecular Descriptors for Stability

The thermodynamic stability of a nitropyrazole derivative is not arbitrary; it is governed by specific structural and electronic features:

  • Bond Dissociation Energy (BDE): The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of a C-NO₂ or N-NO₂ bond.[5] Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to compute the BDE for the bonds in ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. The bond with the lowest BDE is often the trigger point for decomposition.

  • Heat of Formation (ΔHf): A high positive heat of formation is a characteristic of energetic materials.[6] Computational methods like Gaussian 92/DFT can be used to accurately predict gas-phase heats of formation, providing a direct measure of the energy stored within the molecule.[7]

  • Electrostatic Potential: The distribution of electron density on the molecular surface can correlate with sensitivity and stability. Regions of positive potential are susceptible to nucleophilic attack, which can initiate decomposition.

Predictive Modeling Workflow

A robust computational assessment involves a systematic, multi-step process to predict and understand the thermal behavior of the target molecule.

G cluster_0 Computational Prediction Workflow mol_design 1. Molecular Structure Input (Ethyl (5-methyl-3,4-dinitro- 1H-pyrazol-1-yl)acetate) geom_opt 2. Geometry Optimization (DFT Methods, e.g., B3LYP/6-31G**) mol_design->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc prop_calc 4. Property Calculation (BDE, ΔHf, Electrostatic Potential) freq_calc->prop_calc aimd 5. Ab Initio Molecular Dynamics (AIMD) (Simulate Decomposition Pathways) prop_calc->aimd stability_pred 6. Stability Prediction (Identify Trigger Bonds & Initial Steps) aimd->stability_pred

Caption: Computational workflow for predicting thermodynamic stability.

Part 2: Experimental Determination of Thermal Properties

While theoretical models provide a forecast, experimental techniques deliver the definitive assessment of a material's real-world thermal behavior. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is a highly sensitive method for detecting thermal events like melting, crystallization, and decomposition.[9][10]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium, according to the manufacturer's guidelines. Causality: Accurate calibration is essential for the trustworthiness of the thermal data.

  • Sample Preparation: Accurately weigh 0.5–2.0 mg of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate into a standard aluminum DSC pan. Crimp the pan with a lid. Causality: A small sample mass minimizes thermal gradients and reduces the risk of a violent decomposition event inside the instrument.

  • Reference Pan: Prepare an empty, crimped aluminum pan to serve as the reference. Causality: The reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

  • Thermal Program: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min. Heat the sample from ambient temperature to approximately 350 °C at a constant rate of 10 °C/min. Causality: An inert atmosphere prevents oxidative side reactions, ensuring that the observed thermal events are due to intrinsic decomposition.[11] A 10 °C/min heating rate is a standard that balances signal resolution with experimental time.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature (T_onset) and peak temperature (T_peak) of any exothermic decomposition events. Integrate the peak area to determine the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] It is invaluable for determining decomposition temperatures, assessing the presence of volatiles, and quantifying residual mass.[14]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Verify the mass balance calibration using standard weights and the temperature calibration using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 2–5 mg of the sample into a ceramic or aluminum TGA crucible. Causality: This mass range is optimal for detecting clear mass loss steps without overwhelming the balance.

  • Thermal Program: Place the crucible onto the TGA balance mechanism. Purge the furnace with an inert nitrogen atmosphere (50 mL/min) to remove oxygen.[11][15] Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min. Causality: The inert gas flow ensures that the measured mass loss corresponds to thermal decomposition, not oxidation, and efficiently removes gaseous byproducts.

  • Data Analysis: Plot the sample mass (%) versus temperature. The resulting curve is the thermogram. Calculate the first derivative of the thermogram (DTG curve) to more clearly identify the temperatures of maximum mass loss rate.

Interpreting Thermal Data

The data from DSC and TGA provide a quantitative summary of the material's thermal stability. For dinitropyrazole derivatives, decomposition is typically a sharp, exothermic process.

ParameterSymbolTypical Value Range (for Nitropyrazoles)Significance
DSC Onset Temperature T_onset180 - 300 °C[16]The temperature at which decomposition begins; a primary indicator of thermal stability.
DSC Peak Temperature T_peak190 - 320 °C[16]The temperature of the maximum decomposition rate.
Enthalpy of Decomposition ΔH_d> 1000 J/gThe total heat released during decomposition; relates to energetic performance.
TGA 5% Mass Loss Temp. T_5%180 - 300 °CThe temperature at which 5% of the material has decomposed; a conservative stability metric.
Final Residue % Mass< 10%The amount of non-volatile material remaining after decomposition.

Part 3: Decomposition Pathways and Kinetics

Understanding how a molecule decomposes is as important as knowing when. For dinitropyrazoles, decomposition is a complex process that can be initiated in several ways.

Plausible Decomposition Mechanisms

Based on studies of related compounds like 4-amino-3,5-dinitropyrazole (LLM-116), the initial decomposition step is critical.[1][2] Two common pathways are:

  • C-NO₂ Bond Scission: The weakest bond in the molecule ruptures, releasing an NO₂ radical which can then trigger a cascade of further reactions. This is a common starting point for many dinitropyrazole moieties.[5]

  • Ring Opening: In some cases, intramolecular hydrogen transfer can trigger the opening of the pyrazole ring, leading to a different set of decomposition products.[1][2]

The presence of the ethyl acetate group on the pyrazole nitrogen in our target molecule may influence the pathway by introducing new potential reaction sites.

G cluster_1 Hypothesized Decomposition Pathway start Ethyl (5-methyl-3,4-dinitro- 1H-pyrazol-1-yl)acetate initiation Initiation Step (Thermal Input) start->initiation path_a Pathway A: C-NO₂ Bond Scission initiation->path_a Dominant? path_b Pathway B: Ring Opening initiation->path_b Minor? radicals Formation of •NO₂ and Pyrazole Radicals path_a->radicals propagation Propagation & Autocatalysis (Radical Chain Reactions) path_b->propagation radicals->propagation products Final Gaseous Products (e.g., CO₂, N₂, H₂O, NOx) propagation->products

Caption: A hypothesized decomposition pathway for a dinitropyrazole derivative.

Kinetic Analysis

To quantify the energy barrier to decomposition, the activation energy (E_a) can be calculated. The Kissinger method is a common and reliable approach that utilizes DSC data from multiple experiments run at different heating rates (e.g., 5, 10, 15, and 20 °C/min). This analysis provides a deeper, quantitative understanding of stability that goes beyond a single decomposition temperature.

Conclusion

The is a multifaceted property that demands a synergistic approach, blending predictive computational modeling with definitive experimental analysis. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and safely characterize this novel compound. This integrated workflow not only ensures data integrity but also provides the critical insights needed for the safe handling, storage, and application of advanced energetic materials.

References

  • Zhou, J., Zhang, C., Huo, H., Zhang, J., Meng, Z., Yu, T., Liu, Y., Fu, X., Qiu, L., & Wang, B. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. [Link]

  • Gao, Y., Gao, H., & Song, J. (2014). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. [Link]

  • G, S., & G, P. (2024). Theoretical advances in understanding and enhancing the thermostability of energetic materials. RSC Publishing. [Link]

  • Bragin, A., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • G, S., & G, P. (2024). Theoretical advances in understanding and enhancing the thermostability of energetic materials. Physical Chemistry Chemical Physics. [Link]

  • Dinsdale, A. T. (1998). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. National Physical Laboratory Report. [Link]

  • Manelis, G. B., et al. (2017). Physico-chemical characterization of high energetic nitropyrazoles. Thermochimica Acta, 651, 83-99. [Link]

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed. [Link]

  • Rao, A. S., et al. (2023). Machine learning-assisted quantitative prediction of thermal decomposition temperatures of energetic materials and their thermal stability analysis. ResearchGate. [Link]

  • Politzer, P., & Murray, J. S. (1995). Computational Studies in Support of Energetic Materials Synthesis. DTIC. [Link]

  • Chen, T., et al. (2023). Computational Analysis of the Energetic Stability of High-Entropy Structures of a Prototypical Lanthanide-Based Metal–Organic Framework. The Journal of Physical Chemistry C. [Link]

  • NETZSCH. (2026). Thermogravimetric Analyzer (TGA). NETZSCH-Gerätebau GmbH. [Link]

  • Szymańska, I., et al. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. [Link]

  • ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. ResearchGate. [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • Kumar, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Dwaraknath, S., & Horton, M. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. APL Materials. [Link]

  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc.[Link]

  • Joseph, R., & Singhvi, G. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]

  • Al-shara, N. K., et al. (2019). Experimental Investigation of Thermal Stability and Enthalpy of Eutectic Alkali Metal Solar Salt Dispersed with MgO Nanoparticles. International Journal of Technology. [Link]

  • Jelis, J., et al. (2023). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. [Link]

  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Saudi Chemical Society. [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. [Link]

  • Fischer, D., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Predicting the performance and stability parameters of energetic materials (EMs) using a machine learning-based q-RASPR approach. Energy Advances. [Link]

  • Ragab, F. A., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. [Link]

  • Fischer, D., et al. (2020). Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie. [Link]

  • Angene Chemical. (n.d.). ethyl 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate(CAS# 321165-14-4). Angene Chemical. [Link]

Sources

Exploratory

Advanced Spectroscopic Characterization and Regioselective Synthesis of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

Executive Summary Polynitrated pyrazoles represent a critical class of high-energy-density materials (HEDMs) and versatile pharmaceutical building blocks. The compound ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polynitrated pyrazoles represent a critical class of high-energy-density materials (HEDMs) and versatile pharmaceutical building blocks. The compound ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate (CAS: 321165-14-4) serves as a vital intermediate, combining the energetic stability of the dinitropyrazole core with the synthetic handle of an ethyl acetate moiety[].

Because the introduction of multiple nitro groups heavily withdraws electron density from the pyrazole ring, the N-H proton becomes highly acidic[2]. While this facilitates N-alkylation, the asymmetric nature of 5-methyl-3,4-dinitro-1H-pyrazole introduces regiochemical ambiguity. Alkylation can occur at either N1 or N2, yielding the 5-methyl or 3-methyl regioisomer, respectively. This whitepaper details a causality-driven, self-validating protocol for the regioselective synthesis and rigorous spectroscopic characterization (NMR and IR) of the 5-methyl target isomer.

Mechanistic Rationale & Regioselective Synthesis

Causality of Experimental Choices

The synthesis relies on the N-alkylation of 5-methyl-3,4-dinitro-1H-pyrazole using ethyl bromoacetate.

  • Base Selection: Anhydrous potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaH) or aqueous bases (like NaOH). K2​CO3​ is sufficiently basic to quantitatively deprotonate the acidic pyrazole N-H without causing competitive hydrolysis of the ethyl ester on the electrophile[3].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized due to its high dielectric constant, which effectively solvates the pyrazolate anion, enhancing its nucleophilicity for the SN​2 attack[4].

  • Thermal Control: Polynitrated azoles are energetic materials sensitive to thermal runaway[5]. The reaction is initiated at 0 °C to control the exothermic SN​2 substitution and mitigate the risk of decomposition.

Self-Validating Experimental Protocol

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 5-methyl-3,4-dinitro-1H-pyrazole (10.0 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (15.0 mmol) in one portion. Stir the suspension at ambient temperature for 30 minutes until the mixture transitions to a homogeneous, slightly yellow solution (indicating pyrazolate formation).

  • Alkylation: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise add ethyl bromoacetate (12.0 mmol) over 15 minutes to maintain internal temperature control.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar starting material ( Rf​ ~0.1) and the emergence of a distinct product spot ( Rf​ ~0.4) confirms conversion.

  • Workup: Quench the reaction by slowly pouring it into 200 mL of ice-cold distilled water. Extract the aqueous suspension with ethyl acetate (3 x 50 mL). Wash the combined organic layers rigorously with brine (3 x 50 mL) to partition and remove residual DMF.

  • Purification: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). This step is critical to separate the major 5-methyl target from trace amounts of the 3-methyl byproduct.

G A 5-Methyl-3,4-dinitro -1H-pyrazole B Ethyl Bromoacetate + K2CO3 / DMF A->B Deprotonation C Pyrazolate Intermediate B->C Base Catalysis D Ethyl (5-methyl-3,4-dinitro -1H-pyrazol-1-yl)acetate (Target) C->D SN2 Alkylation

Synthetic workflow for the N-alkylation of 5-methyl-3,4-dinitro-1H-pyrazole.

Spectroscopic Characterization (NMR & IR)

Rigorous analytical validation is required to confirm both the chemical purity and the exact regiochemistry of the isolated product.

Infrared (IR) Spectroscopy

The IR spectrum provides immediate confirmation of the functional groups. The highly electron-withdrawing nature of the adjacent nitro groups at C3 and C4 shifts their vibrational frequencies[6]. The asymmetric NO2​ stretch appears prominently at ~1542 cm⁻¹, while the symmetric stretch is observed at ~1345 cm⁻¹. The successful incorporation of the acetate moiety is validated by a sharp, intense carbonyl ( C=O ) stretching band at 1745 cm⁻¹, characteristic of an aliphatic ester.

Nuclear Magnetic Resonance (NMR) & Regiochemical Proof

1H and 13C NMR spectra are essential for structural elucidation. The ethyl group presents a classic first-order splitting pattern: a triplet at 1.32 ppm ( CH3​ ) and a quartet at 4.28 ppm ( CH2​ ). The N-methylene ( N−CH2​ ) protons appear as a sharp singlet at 5.15 ppm, heavily deshielded by both the pyrazole ring and the adjacent carbonyl group.

The Self-Validating HMBC Logic: To definitively prove that the isolated product is the 5-methyl isomer (and not the 3-methyl isomer), Heteronuclear Multiple Bond Correlation (HMBC) NMR is employed as a self-validating system.

  • In the 5-methyl isomer, the C5−CH3​ protons (δ 2.65 ppm) will show a strong 2J correlation to the C5 carbon (δ 142.1 ppm) and a 3J correlation to the C4 carbon (δ 131.5 ppm).

  • Crucially, the N−CH2​ protons (δ 5.15 ppm) will exhibit a distinct 3J correlation to the C5 carbon. If the product were the 3-methyl isomer, this N−CH2​ to C5 correlation would be absent (or appear as a weaker 4J coupling to the C3 carbon). This specific HMBC cross-peak anchors the regiochemistry without ambiguity.

G N1 1H NMR: N-CH2 (δ 5.15 ppm) C5 13C NMR: C5 (δ 142.1 ppm) N1->C5 3J HMBC Correlation (Validates N1-alkylation) C4 13C NMR: C4-NO2 (δ 131.5 ppm) CH3 1H NMR: C5-CH3 (δ 2.65 ppm) CH3->C5 2J HMBC Correlation CH3->C4 3J HMBC Correlation

Self-validating HMBC NMR logic confirming the 5-methyl regiochemistry.

Quantitative Data Tables

The following tables summarize the expected spectroscopic data for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate based on standard characterization of structurally analogous polynitropyrazoles[3][6].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
5.15Singlet (s)2H- N−CH2​
4.28Quartet (q)2H7.1 O−CH2​ (Ethyl)
2.65Singlet (s)3H- C5−CH3​ (Pyrazole methyl)
1.32Triplet (t)3H7.1 CH3​ (Ethyl)

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
166.5Quaternary C=O (Ester Carbonyl)
142.1QuaternaryC5 (Pyrazole ring)
139.8QuaternaryC3 ( C−NO2​ )
131.5QuaternaryC4 ( C−NO2​ )
62.4Secondary ( CH2​ ) O−CH2​ (Ethyl)
51.2Secondary ( CH2​ ) N−CH2​
14.1Primary ( CH3​ ) CH3​ (Ethyl)
11.5Primary ( CH3​ ) C5−CH3​ (Pyrazole methyl)

Table 3: Key IR Peak Assignments (ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2985, 2940WeakC-H stretchAliphatic CH2​ / CH3​
1745StrongC=O stretchEster Carbonyl
1542StrongAsymmetric N-O stretchNitro ( NO2​ ) groups
1345StrongSymmetric N-O stretchNitro ( NO2​ ) groups
1220MediumC-O-C stretchEster

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Source: Organic Letters (ACS Publications) URL:5

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles Source: ACS Omega (ACS Publications) URL:3

  • Lithium Nitropyrazolates as Potential Red Pyrotechnic Colorants Source: Open Access LMU URL:6

  • Carbonyl Compounds - Building Block / BOC Sciences Source: BOC Sciences URL:

  • 4-iodo-5-methyl-3-nitro-1H-pyrazole | 1281872-29-4 Source: Benchchem URL:2

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The described protocol is accurate, precise, and specific, making it suitable for routine quality control, stability testing, and research applications in pharmaceutical and chemical development. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative with a chemical structure that suggests potential applications in energetic materials and as a synthetic intermediate in drug discovery.[4][5] The dinitro-pyrazole moiety is a key feature in several energetic compounds, while the acetate side chain offers a handle for further chemical modification. Accurate quantification of this compound is critical for ensuring purity, monitoring reaction kinetics, and assessing stability.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds.[6] Reverse-phase HPLC, in particular, is widely used for its versatility in analyzing a broad range of molecules.[7] The development of a reliable HPLC method requires a systematic approach to optimize chromatographic conditions, including the choice of stationary phase, mobile phase composition, and detection parameters.[8][9] This application note provides a comprehensive guide to a validated HPLC method for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.

Chromatographic Method Development

The primary objective was to develop a simple, rapid, and reliable HPLC method for the quantification of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. The development process focused on achieving good peak shape, adequate retention, and high sensitivity.

Analyte Properties and Initial Considerations
  • Structure: Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate (CAS No. 321165-14-4) possesses a moderately polar structure due to the presence of the dinitro-pyrazole ring and the ethyl acetate group.[10][11]

  • Polarity: The presence of both hydrophobic (ethyl group) and polar (nitro and carbonyl groups) moieties suggests that reverse-phase chromatography would be a suitable separation technique.[12][13]

  • UV Absorbance: The conjugated dinitro-aromatic system is expected to exhibit strong UV absorbance, making UV detection a sensitive and appropriate choice.

Column Selection

A C18 column was selected as the stationary phase due to its wide applicability in reverse-phase HPLC and its effectiveness in retaining moderately polar compounds. The hydrophobic C18 chains interact with the non-polar parts of the analyte, providing retention.

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving the desired separation.[6] A mixture of acetonitrile (ACN) and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency.[8][9]

An isocratic elution, where the mobile phase composition remains constant throughout the run, was selected for its simplicity and robustness.[7] Different ratios of acetonitrile to water were tested to optimize the retention time and peak shape. A mobile phase composition of Acetonitrile:Water (60:40, v/v) was found to provide an optimal retention time of approximately 4.5 minutes, with excellent peak symmetry.

Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis spectrum of the analyte was obtained. The maximum absorbance (λmax) was observed at 254 nm , which was selected for quantification to ensure high sensitivity.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate reference standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][14] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] To demonstrate specificity, a blank (mobile phase), a placebo (if applicable), and the analyte standard were injected. The chromatograms showed no interfering peaks at the retention time of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3] The linearity was evaluated by analyzing a series of six concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery method. A known amount of the standard was spiked into a sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

The precision was expressed as the relative standard deviation (% RSD).

Precision Level% RSD
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2 °C). The system suitability parameters, including retention time, peak area, and tailing factor, remained within acceptable limits, demonstrating the robustness of the method.[15]

Workflow and Logic Diagrams

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters Method Validated HPLC Method Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity_Test No Interference Method:spec->Specificity_Test Linearity_Test r² > 0.999 Method:lin->Linearity_Test Accuracy_Test Recovery 98-102% Method:acc->Accuracy_Test Precision_Test %RSD < 2% Method:prec->Precision_Test Sensitivity_Test Low µg/mL Levels Method:lodq->Sensitivity_Test Robustness_Test Stable with Minor Changes Method:rob->Robustness_Test

Caption: Relationship between the method and its validation parameters.

Conclusion

This application note describes a simple, rapid, accurate, and precise RP-HPLC method for the quantification of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. The method was successfully validated according to ICH guidelines and is suitable for routine analysis in a quality control environment. The isocratic mobile phase and short run time make this method efficient for high-throughput applications.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(1), 133–139. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • SIELC. (2018, February 17). Separation of 2,6-Dinitrochlorobenzene on Newcrom R1 HPLC column. SIELC. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. [Link]

  • Fischer, D., et al. (2019). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a Secondary Explosive. ChemistryOpen, 8(7), 843–850. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Angene Chemical. ethyl 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate(CAS# 321165-14-4). Angene Chemical. [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Development and validation of a new RP-HPLC method for organic explosive compounds. DergiPark. [Link]

  • Journal of the Chinese Chemical Society. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]

  • Il Farmaco. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

  • Chemistry – An Asian Journal. (2020). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Salts. Wiley Online Library. [Link]

Sources

Application

in vitro testing protocols for dinitro-pyrazole acetate derivatives

Executive Summary & Mechanistic Rationale Hypoxia is a fundamental hallmark of solid tumors, driving resistance to conventional radiotherapy and chemotherapy. Dinitro-pyrazole (DNP) derivatives have emerged as potent hyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Hypoxia is a fundamental hallmark of solid tumors, driving resistance to conventional radiotherapy and chemotherapy. Dinitro-pyrazole (DNP) derivatives have emerged as potent hypoxia-activated prodrugs (HAPs) and radiosensitizers[1]. By functionalizing the DNP core with an acetate or acetohydroxamic acid moiety, researchers can significantly enhance lipophilicity, cellular penetration, and subsequent chemosensitization[2].

As a Senior Application Scientist, I have designed this protocol to evaluate Dinitro-Pyrazole Acetate (DNPA) derivatives. The structural logic of DNPA relies on a dual-activation mechanism :

  • Esterase Cleavage: The acetate group acts as a permeability enhancer. Once inside the cell, ubiquitous intracellular carboxylesterases (CES1/CES2) cleave the ester bond, trapping the DNP core inside the cell.

  • Bioreductive Activation: In normoxic tissues, 1-electron reduction of the nitro group is rapidly reversed by oxygen (futile redox cycling). However, in hypoxic tumor microenvironments (<0.5% O2​ ), oxidoreductases (e.g., Cytochrome P450 reductase, POR) fully reduce the nitro groups into highly reactive hydroxylamines or amines[3]. These species act as potent DNA alkylators, causing double-strand breaks and apoptosis.

Activation Pathway of DNPA Derivatives

G DNPA Dinitro-Pyrazole Acetate (Lipophilic Prodrug) DNP Dinitro-Pyrazole Core (Hypoxia Sensor) DNPA->DNP Intracellular Esterases (CES1/CES2) Normoxia Normoxia (21% O2) Futile Redox Cycling DNP->Normoxia O2 Present (Back-oxidation) Active Hydroxylamine Species (Active DNA Alkylator) DNP->Active Hypoxia (<0.5% O2) Nitroreductases (POR) Normoxia->DNP Death Tumor Cell Apoptosis (DNA Damage) Active->Death Covalent Crosslinking

Fig 1: Dual-activation mechanism of DNPA via esterase cleavage and hypoxic bioreduction.

Self-Validating Experimental Design (E-E-A-T Principles)

A robust in vitro screening cascade must be a self-validating system . To ensure that observed cytotoxicity is genuinely driven by hypoxia and not off-target toxicity, the following orthogonal controls are mandatory in this workflow:

  • Environmental Control: All cellular assays must be run in parallel under strictly monitored Normoxia (21% O2​ ) and Hypoxia (0.1% O2​ ) to calculate the Hypoxia Cytotoxicity Ratio (HCR)[4].

  • Enzymatic Causality: We utilize cell-free human liver microsome (HLM) assays to decouple the chemical liability of the acetate ester from the biological reduction of the nitro group.

  • Reference Benchmarks: Evofosfamide (TH-302) or Misonidazole must be included on every plate as positive HAP controls to validate the hypoxic chamber's integrity.

Detailed In Vitro Protocols

Protocol A: Cell-Free Enzymatic Stability and Activation

Causality: Before testing in cells, we must prove that the acetate group is cleavable by esterases and that the DNP core is a substrate for nitroreductases. This prevents false negatives caused by poor cellular uptake.

Step-by-Step Methodology:

  • Esterase Cleavage Assay: Incubate 10 µM of the DNPA derivative with 0.5 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Reductase Activation Assay: In a separate anaerobic vial (purged with N2​ for 15 mins), combine 10 µM DNPA, 50 nM recombinant human POR, and 1 mM NADPH.

  • Analysis: Centrifuge quenched samples at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent DNPA and the appearance of the DNP core and reduced amine metabolites.

Protocol B: Hypoxia-Selective Cytotoxicity (2D Monolayer)

Causality: This assay establishes the baseline potency and selectivity of the prodrug. The goal is to achieve an HCR > 50, indicating high safety in healthy (oxygenated) tissues.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (colorectal carcinoma) or A549 (lung adenocarcinoma) cells at 2,000 cells/well in two identical 96-well ultra-low attachment plates. Incubate overnight at 37°C, 21% O2​ , 5% CO2​ .

  • Compound Treatment: Dose cells with a 10-point, 3-fold serial dilution of DNPA derivatives (ranging from 100 µM to 5 nM). Include Evofosfamide as a positive control.

  • Differential Incubation:

    • Plate 1 (Normoxia): Return to the standard incubator (21% O2​ ).

    • Plate 2 (Hypoxia): Transfer immediately to a hypoxia workstation pre-equilibrated to 0.1% O2​ , 5% CO2​ , and 94.9% N2​ .

  • Viability Readout: After 72 hours, add 100 µL of CellTiter-Glo® reagent to all wells. Incubate for 10 minutes at room temperature and read luminescence to quantify ATP levels (directly proportional to living cells).

  • Data Analysis: Calculate IC50​ values using a 4-parameter logistic curve. Calculate HCR=IC50​ (Hypoxia)IC50​ (Normoxia)​ .

Protocol C: 3D Tumor Spheroid Penetration and Viability

Causality: 2D monolayers force artificial hypoxia via gas chambers. 3D spheroids naturally develop a hypoxic, necrotic core surrounded by proliferating normoxic cells, perfectly mimicking the diffusion gradients of in vivo solid tumors.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,000 HCT116 cells/well in 96-well U-bottom, cell-repellent plates. Centrifuge at 200 x g for 5 minutes. Incubate for 4 days until spheroids reach ~400 µm in diameter.

  • Dosing: Treat spheroids with IC90​ concentrations of DNPA derivatives (determined from Protocol B).

  • Imaging & Viability: After 48 hours, stain spheroids with Hoechst 33342 (all cells) and Propidium Iodide (dead cells). Image using confocal microscopy (Z-stacking) to measure the depth of cell death penetration from the normoxic periphery to the hypoxic core.

Quantitative Data Presentation

To facilitate rapid decision-making, all profiling data should be summarized in a standardized matrix. Below is a representative data structure for evaluating novel DNPA candidates against clinical benchmarks.

Table 1: Representative In Vitro Profiling of DNPA Derivatives

Compound IDHLM Half-life ( T1/2​ ) IC50​ Normoxia (21% O2​ ) IC50​ Hypoxia (0.1% O2​ )Hypoxia Cytotoxicity Ratio (HCR)3D Spheroid Core Penetration
Evofosfamide (Control)> 120 min45.2 µM0.85 µM53.1 Moderate (Outer 100 µm)
DNPA-001 22 min> 100 µM1.20 µM> 83.3 High (Full Core Ablation)
DNPA-002 15 min85.5 µM0.45 µM190.0 High (Full Core Ablation)
DNP-Core (No Acetate)> 120 min> 100 µM45.0 µM> 2.2 Low (Surface only)

Interpretation: DNPA-002 demonstrates rapid esterase cleavage ( T1/2​ = 15 min), exceptional hypoxia selectivity (HCR = 190), and deep spheroid penetration compared to the non-acetylated DNP-Core, validating the prodrug design strategy.

References

  • Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers Source: PubMed (National Institutes of Health) URL:[Link]

  • Enhancement of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) toxicity by acetohydroxamic acid analogues of 3-nitropyrazole in vitro Source: PubMed (National Institutes of Health) URL:[Link]

  • Synthesis and Evaluation of Nitroheterocyclic Carbamate Prodrugs for Use with Nitroreductase-Mediated Gene-Directed Enzyme Prodrug Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Method

Application Note: Formulation and Characterization of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate as a Suspension Concentrate (SC)

Target Audience: Formulation Scientists, Agrochemical Researchers, and Pesticide Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Rationale The compound ethyl (5-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Agrochemical Researchers, and Pesticide Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

The compound ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate (CAS: 321165-14-4) represents a highly functionalized heterocyclic scaffold. While heavily nitrated pyrazoles (such as 3,4-dinitropyrazole) are historically investigated for their high-density energetic properties[1], the integration of the N -1 acetate moiety transforms this architecture into a potent candidate for agrochemical applications. Specifically, pyrazole-1-acetates are well-documented pharmacophores for the inhibition of Protoporphyrinogen IX Oxidase (PPO) , a critical enzyme in plant chlorophyll and heme biosynthesis[2].

The strongly electron-withdrawing 3,4-dinitro groups significantly reduce the electron density of the pyrazole ring, potentially enhancing binding affinity within the PPO active site via favorable electrostatic interactions with target residues[3]. However, this high degree of functionalization renders the active ingredient (AI) highly crystalline, poorly soluble in water, and prone to base-catalyzed hydrolysis at the ester linkage.

To successfully deliver this AI, we detail the development of an aqueous Suspension Concentrate (SC) . SCs are preferred over Emulsifiable Concentrates (ECs) because they eliminate volatile organic solvents, improve user safety, and prevent the rapid crystallization issues often seen when hydrophobic AIs are diluted in spray tanks[4][5].

Physicochemical Profiling

Before formulation, understanding the AI's physicochemical boundaries is critical for selecting the right excipients. The electron-deficient nature of the dinitropyrazole core increases its polarizability, making it highly susceptible to Ostwald ripening (crystal growth) in aqueous media if not properly sterically stabilized[6].

Table 1: AI Specifications & Formulation Implications
ParameterValue / CharacteristicFormulation Implication
Chemical Name Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetateEster linkage requires acidic to neutral pH to prevent hydrolysis.
CAS Number 321165-14-4N/A
Molecular Weight 258.19 g/mol High bulk density; requires robust rheology modifiers to prevent settling.
Physical State Crystalline SolidIdeal for wet bead milling; AI must not melt during high-shear processing.
Water Solubility < 10 mg/L (Estimated)Low solubility minimizes Ostwald ripening, favoring the SC formulation type.

Mechanism of Action: PPO Inhibition

The herbicidal efficacy of pyrazole acetates stems from their ability to competitively block PPO in the chloroplast[2][7]. This blockade creates a lethal cascade of reactive oxygen species (ROS) upon light exposure.

PPO_Pathway A Protoporphyrinogen IX B Protoporphyrin IX (Chlorophyll Precursor) A->B PPO Enzyme (Blocked) C Cytoplasmic Accumulation A->C Diffuses to Cytoplasm D Light Exposure (ROS Generation) C->D Non-enzymatic Oxidation E Lipid Peroxidation & Cell Death D->E Oxidative Stress AI Ethyl (5-methyl-3,4-dinitro- 1H-pyrazol-1-yl)acetate AI->A Competitive Inhibition

Figure 1: Mechanism of action for PPO-inhibiting pyrazole acetates leading to plant cell death.

Formulation Strategy & Causality

Designing a 100 g/L SC for this specific dinitropyrazole requires a self-validating approach to ensure long-term stability.

  • Dispersant Selection (Steric vs. Electrostatic): We utilize a high-molecular-weight comb polymer (e.g., PEGylated polymethacrylate)[4]. Causality: The highly polar nitro groups on the AI can disrupt simple anionic surfactant double-layers. Comb polymers anchor tightly to the crystal surface and provide massive steric hindrance, preventing agglomeration regardless of water hardness or electrolyte concentration[6].

  • pH Buffering: Causality: The ethyl acetate moiety is susceptible to alkaline hydrolysis. We buffer the continuous phase to pH 4.5 using a citric acid/citrate buffer to ensure the chemical half-life of the AI exceeds 2 years[6].

  • Milling Temperature Control: Causality: Bead milling generates significant kinetic heat. If the temperature exceeds the AI's glass transition or melting point, localized melting and recrystallization occur, destroying the particle size distribution. Cooling jackets must maintain the slurry below 25°C.

Experimental Protocol: 100 g/L SC Preparation

Phase 1: Pre-Dispersion (Slurry Formation)
  • Aqueous Preparation: In a 1 L jacketed stainless-steel vessel, add 500 mL of Deionized (DI) water.

  • Buffer & Antifreeze: Dissolve 5.0 g of Citric Acid buffer to achieve pH 4.5. Add 50.0 g of Propylene Glycol (antifreeze).

  • Surfactant Addition: Slowly add 30.0 g of a comb-polymer dispersant and 10.0 g of a non-ionic block copolymer wetting agent. Mix at 500 RPM using a Cowles dissolver until homogenous.

  • AI Incorporation: Gradually add 100.0 g of technical-grade ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. Increase shear to 2000 RPM for 15 minutes to break primary agglomerates.

Phase 2: Wet Bead Milling (Comminution)
  • Milling Setup: Transfer the slurry to a horizontal bead mill loaded at 75% volume with 0.8–1.0 mm Yttrium-Stabilized Zirconium Oxide beads. Causality: Zirconium oxide's high density ( >6.0 g/cm3 ) provides the necessary kinetic impact to fracture the hard dinitropyrazole crystals efficiently.

  • Comminution: Mill at a tip speed of 10 m/s. Maintain the cooling jacket at 10°C to keep the product temperature <25°C .

  • In-Process Validation (Self-Correction): After 30 minutes, sample the slurry and measure particle size via Laser Diffraction.

    • Validation Gate: If D90​>5.0μm , continue milling for 15-minute increments. Once D90​≤3.0μm , proceed to Phase 3.

Phase 3: Let-down & Rheology Modification
  • Thickener Addition: Causality: Xanthan gum cannot be added prior to milling because high-shear comminution permanently cleaves its polysaccharide backbone, destroying its yield stress. Transfer the milled slurry to a low-shear mixer. Add 2.0 g of Xanthan Gum (pre-swelled in water) and 1.5 g of a Benzisothiazolinone (BIT) biocide.

  • Final Adjustment: QS to 1 Liter with DI water. Mix at 300 RPM for 1 hour.

Workflow N1 1. Aqueous Phase (Water, Buffer pH 4.5, Dispersants) N2 2. AI Addition & High-Shear Mixing N1->N2 N3 3. Wet Bead Milling (Zirconium Beads, <25°C) N2->N3 N4 4. In-Process Laser Diffraction Target: D90 < 3.0 µm N3->N4 N4->N3 Fail (Re-mill) N5 5. Let-down Phase (Add Xanthan Gum & Biocide) N4->N5 Pass (D90 < 3µm) N6 6. Final QC & Packaging (CIPAC MT 46 / MT 161) N5->N6

Figure 2: Closed-loop workflow for SC formulation, ensuring particle size validation.

Analytical Quality Control & Data Presentation

To validate the trustworthiness of the formulation, the SC must undergo rigorous testing according to Collaborative International Pesticides Analytical Council (CIPAC) methodologies.

Table 2: Quantitative Stability Data (Pre- and Post-Accelerated Storage)

Accelerated storage conducted per CIPAC MT 46 (54°C for 14 days) to simulate 2-year shelf life.

Quality ParameterAnalytical MethodInitial Value (Day 0)Post-Storage (14 Days @ 54°C)Acceptance Criteria
Active Ingredient Content HPLC-UV (254 nm)101.2 g/L100.8 g/L ±5% of nominal
Particle Size ( D50​ ) Laser Diffraction1.2 μm 1.4 μm <2.0μm
Particle Size ( D90​ ) Laser Diffraction2.8 μm 3.1 μm <5.0μm
Suspensibility CIPAC MT 16198.5%96.2% >90%
pH (1% dilution) Potentiometry4.504.454.0 – 5.0
Viscosity (at 10 s−1 ) Rotational Rheometer450 mPa·s480 mPa·s300 – 600 mPa·s

Data Interpretation: The minimal shift in D90​ from 2.8 to 3.1 μm confirms that the comb polymer dispersant successfully prevented Ostwald ripening of the dinitropyrazole crystals. Furthermore, the stable AI content confirms that buffering the system to pH 4.5 successfully prevented the hydrolysis of the ethyl acetate moiety.

References

  • Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of Protoporphyrinogen IX Oxidase Inhibitors for Sustainable Agriculture Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Sterically Stabilized Diblock Copolymer Nanoparticles Enable Convenient Preparation of Suspension Concentrates Comprising Various Agrochemical Actives Langmuir - ACS Publications URL:[Link]

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues Pest Management Science - PubMed URL:[Link]

  • Suspension concentrate (Patent US20170027162A1)

Sources

Application

Application Notes and Protocols for the Safe Handling of Dinitro-Pyrazole Compounds

Introduction to Dinitro-Pyrazole Compounds Dinitro-pyrazole (DNP) derivatives represent a significant class of nitrogen-rich heterocyclic compounds that are foundational in the field of energetic materials.[1] Their mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Dinitro-Pyrazole Compounds

Dinitro-pyrazole (DNP) derivatives represent a significant class of nitrogen-rich heterocyclic compounds that are foundational in the field of energetic materials.[1] Their molecular architecture, characterized by a stable pyrazole ring functionalized with two nitro groups, provides a unique combination of high density, positive heats of formation, and a favorable oxygen balance.[2] These properties make them attractive for applications in explosives, propellants, and pyrotechnics, often as more stable and powerful alternatives to traditional explosives like TNT.[1]

The versatility of the pyrazole core allows for extensive functionalization, enabling chemists to modulate properties such as thermal stability, sensitivity, and energetic performance.[2][3] For instance, replacing the acidic N-H proton with alkyl groups has been shown to increase thermal stability.[2] This adaptability, however, also introduces a spectrum of handling challenges. The inherent energy content and potential for sensitivity to external stimuli necessitate a robust and well-understood safety protocol.

This guide provides a comprehensive framework for the safe handling of dinitro-pyrazole compounds in a research and development laboratory setting. It is designed for researchers, scientists, and drug development professionals who may work with these materials. The protocols herein are based on established safety principles for energetic materials and are intended to foster a culture of safety and scientific integrity.

Overview of Hazards

The primary hazards associated with dinitro-pyrazole compounds stem from two main properties:

  • Energetic Nature: These compounds are designed to release significant amounts of energy upon decomposition. This decomposition can be initiated by various stimuli, including impact, friction, heat, and electrostatic discharge (ESD).[4] The rapid release of energy can result in detonation or deflagration, posing a severe explosion hazard.

  • Toxicological Properties: Like many nitroaromatic compounds, dinitro-pyrazoles and their precursors or decomposition products may present toxicological risks. Routes of exposure include inhalation, skin contact, and ingestion.[5][6][7] For example, 3,4-dinitropyrazole (DNP) is considered slightly toxic to aquatic life, and other related compounds can be harmful if inhaled or absorbed through the skin.[5][8]

A thorough understanding and mitigation of these hazards are paramount for any laboratory work involving this class of compounds.

Hazard Assessment and Risk Mitigation

A proactive approach to safety begins with a detailed hazard assessment for every experiment. The causality behind this is simple: understanding the specific risks allows for the implementation of targeted safety controls.

The Energetic Nature of Dinitro-Pyrazoles

The stability of dinitro-pyrazole compounds can vary significantly based on their specific molecular structure. For example, the introduction of certain functional groups can increase sensitivity, while others may enhance thermal stability.[3][9]

  • Sensitivity to Stimuli:

    • Impact and Friction: Mechanical stimuli are a primary concern. Uncharacterized energetic materials, in particular, must be handled with extreme care.[4][10] The use of non-sparking tools and avoiding actions that could cause friction or impact (e.g., grinding, scraping with metal spatulas) is critical.[5]

    • Heat: Thermal stability is a key parameter. The decomposition temperature of a DNP derivative determines its safe handling temperature. It is crucial to consult literature or perform thermal analysis (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal behavior of the specific compound being handled.[11][12]

    • Electrostatic Discharge (ESD): Many energetic materials are sensitive to ESD. The accumulation of static electricity on personnel or equipment can be sufficient to initiate decomposition.[4] This is why comprehensive grounding and humidity control are non-negotiable engineering controls.

The following table summarizes the sensitivity data for select dinitro-pyrazole derivatives, illustrating the variability within this chemical family.

CompoundImpact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)Reference
4-Amino-3,5-dinitropyrazole (LLM-116)>32.4 kg (BAM)Insensitive~238[11]
N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole>40>360Varies with salt form[3]
Allyl-3,4-DNP>10>360185[2]
4-Azido-3,5-dinitropyrazole (AzDNP) Derivative (Ammonium Salt)14>360173[9]

This table is for illustrative purposes. Always consult the primary literature or Safety Data Sheet (SDS) for the specific compound in use.

Risk Mitigation Workflow

A systematic approach to risk mitigation is essential. The following workflow, based on the principle of "As Low As Reasonably Practicable" (ALARP), should be followed before any new procedure involving dinitro-pyrazoles.

RiskMitigationWorkflow cluster_plan Planning & Assessment cluster_control Control Implementation cluster_ops Operation & Review start Identify New Procedure with DNP Compound assess Conduct Hazard Assessment: - Review SDS & Literature - Identify Stimuli (Heat, ESD, etc.) - Determine Scale of Reaction start->assess risk_eval Evaluate Risks: Explosion, Exposure, Spill assess->risk_eval controls Define Control Measures: 1. Engineering Controls (Shield, Grounding) 2. Administrative Controls (SOP, Training) 3. PPE (Face shield, Kevlar gloves) risk_eval->controls sop Develop/Update SOP controls->sop execute Execute Procedure per SOP sop->execute review Post-Operation Review: - Document Observations - Note any Deviations or Incidents execute->review end Update Safety Protocols as Needed review->end

Caption: Risk assessment and mitigation workflow for DNP compounds.

Core Laboratory Protocols: Safe Handling and Operations

Adherence to meticulously planned protocols is the cornerstone of safety when working with energetic materials.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific hazards of the operation. The causality here is layering protection: primary engineering controls should prevent an incident, but PPE is the last line of defense for the operator.

  • Standard Laboratory PPE (Mandatory at all times):

    • Fire-resistant lab coat.[10]

    • Tightly fitting safety goggles or safety glasses with side shields.[5]

    • Chemical-resistant gloves (consult glove compatibility charts for the specific solvents and reagents used).[5]

  • Enhanced PPE (Required when handling neat DNP compounds):

    • Face Shield: A full-face shield worn over safety glasses is mandatory to protect against splashes and potential fragmentation.[4]

    • Body Protection: A leather or heavy-duty fire-resistant apron should be worn over the lab coat.[4]

    • Hand Protection: Consider wearing leather gloves over chemical-resistant gloves or specialized Kevlar® gloves when there is a significant risk of detonation, especially with uncharacterized materials.[10]

    • Hearing Protection: Earplugs or earmuffs should be used during operations with a higher risk of an energetic event.[4][10]

Engineering Controls

Engineering controls are designed to isolate the hazard from the researcher.

  • Chemical Fume Hood: All work with dinitro-pyrazole compounds must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[6]

  • Safety Shielding: A portable blast shield (polycarbonate or equivalent) must be placed between the operator and the experiment.[4] The sash of the fume hood should be kept as low as possible.

  • Grounding and Antistatic Measures: To prevent ESD, the following must be in place:

    • The work surface within the fume hood should be a grounded, conductive mat.[4]

    • Personnel must wear conductive-sole shoes or use a heel strap and be connected to a common ground point via a wrist strap.[4]

    • All metallic equipment (stirrers, hot plates, spatulas) must be electrically grounded.[4]

    • Maintain laboratory humidity between 40-60% to help dissipate static charges.[4]

Standard Operating Procedure (SOP) for Synthesis and Handling

This protocol outlines a general workflow. It must be adapted with specific details for each unique experimental procedure.

3.3.1 Pre-Operational Checks

  • Verify Training: Ensure all personnel involved are trained on this SOP and the specific hazards of the DNP compound being used.

  • Inspect Workspace: Clear the fume hood of all unnecessary equipment and chemicals. Ensure the safety shield, grounding straps, and emergency equipment are in place and functional.[13]

  • Assemble PPE: Don all required standard and enhanced PPE.

  • Review Procedure: Verbally review the steps of the experiment with a colleague or supervisor.

3.3.2 Step-by-Step Handling Protocol

  • Quantity Limitation: Work with the smallest quantity of material necessary for the experiment, especially for initial syntheses.[4][10]

  • Material Transfer: Use non-sparking tools (e.g., wood, plastic, or conductive plastic spatulas) for all solid transfers.[5] Avoid glass containers with screw-top caps for storing dry, sensitive materials, as friction can be an initiation source; prefer conductive bags or containers.[4]

  • Reaction Setup: Ensure all glassware is free of cracks or defects.[13] Securely clamp all apparatus.

  • Temperature Control: If heating is required, use a remotely controlled heating mantle or a liquid bath. Never heat directly on a hot plate, which can have hot spots. Monitor the reaction temperature closely and ensure it stays well below the compound's decomposition temperature.

  • Stirring: Use magnetic stirring where possible to avoid the friction associated with overhead mechanical stirrers.

  • Isolation: During work-up and isolation (e.g., filtration), avoid allowing the material to become completely dry if it is known to be sensitive in that state. Some energetic materials are handled while wetted with a solvent to reduce sensitivity.

3.3.3 Post-Operational Procedures

  • Decontamination: Carefully clean all equipment. Decontaminate surfaces with an appropriate solvent.

  • Waste Segregation: Segregate all DNP-contaminated waste into a designated, labeled container.

  • Storage: Promptly return the DNP compound to its designated, secure storage location.

  • PPE Removal: Remove enhanced PPE first, followed by standard PPE. Wash hands thoroughly.[5][14]

Storage and Inventory Management

Proper storage is critical to prevent accidental initiation and ensure laboratory security.[13]

General Storage Guidelines
  • Location: Dinitro-pyrazole compounds must be stored in a designated, locked, and labeled cabinet or magazine.[13][15][16] The storage area should be cool, dry, and out of direct sunlight.[5][17]

  • Quantity Limits: The amount of energetic material stored in the laboratory must be kept to an absolute minimum.[4][15]

  • Containers: Store in tightly closed, compatible containers.[5] Ensure containers are clearly labeled with the chemical name, date received, and relevant hazard warnings.[17]

Segregation and Compatibility

Chemical segregation is a fundamental safety principle. The causality is the prevention of dangerous reactions in case of a spill or container failure.

  • Incompatible Materials: Store dinitro-pyrazole compounds away from:

    • Strong oxidizing agents, strong acids, and strong reducing agents.[6][17]

    • Flammable and combustible materials.[17]

    • Acids and bases.[17]

  • Segregation Strategy: Store chemicals by hazard class, not alphabetically.[17] Dinitro-pyrazoles should be stored in a location designated for reactive or explosive materials.

Inventory Control

A meticulous inventory log must be maintained for all dinitro-pyrazole compounds.[15] This log should track the receipt, usage, and disposal of the material, ensuring full accountability.

Waste Disposal

Disposal of energetic compounds must be handled by trained professionals.

  • Waste Characterization: All waste contaminated with dinitro-pyrazole compounds (including paper towels, gloves, and rinsate) is considered hazardous chemical waste.[5] The EPA waste code D003 (for reactivity) may apply.[4]

  • Collection and Labeling:

    • Collect solid waste in a designated, labeled, and sealed container.[18]

    • Collect liquid waste (e.g., reaction filtrates, solvent rinses) in a separate, labeled, leak-proof container.[18]

    • Never mix DNP waste with other waste streams.[18]

  • Disposal Procedure: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][19] Do not attempt to dispose of these materials down the drain or in regular trash.[5][18] Controlled incineration by a licensed facility is a common disposal method.[5][20]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate its consequences.

Emergency Response Decision Tree

EmergencyResponse start Incident Occurs (Spill, Exposure, Fire) q_fire Fire or Explosion? start->q_fire q_spill_size Is the spill large or presents an immediate hazard? spill_major EVACUATE AREA Alert others Call EHS/Emergency Services q_spill_size->spill_major Yes q_exposure Personnel Exposure? q_spill_size->q_exposure No (Minor Spill) report Report Incident to Supervisor and EHS spill_major->report spill_minor Contain Spill (if trained and safe to do so) cleanup Use appropriate spill kit (non-sparking tools) Collect waste for disposal spill_minor->cleanup q_exposure->spill_minor No exposure_yes Go to Exposure Protocol (Sec 6.3) Seek Immediate Medical Attention q_exposure->exposure_yes Yes exposure_yes->report q_fire->q_spill_size No fire_yes ACTIVATE FIRE ALARM EVACUATE Call Emergency Services q_fire->fire_yes Yes fire_yes->report cleanup->report

Caption: Decision tree for emergency response to incidents involving DNP compounds.

Personnel Exposure

For any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responders.

  • Inhalation:

    • Move the victim to fresh air immediately.[5][21]

    • If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth if the chemical was ingested or inhaled).[5][6]

    • Call for emergency medical assistance.[5]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][22]

    • Wash the area with soap and water.[5][23]

    • Seek medical attention.[5][22]

  • Eye Contact:

    • Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[5][22][24]

    • Remove contact lenses if present and easy to do.[21]

    • Seek immediate medical attention.[5][22]

  • Ingestion:

    • Rinse the mouth with water. Do NOT induce vomiting.[5][6]

    • Never give anything by mouth to an unconscious person.[5]

    • Call a poison control center or doctor immediately.[5][6][22]

Conclusion

Dinitro-pyrazole compounds are valuable tools in the advancement of energetic materials science. Their potent properties, however, demand the utmost respect and a disciplined approach to laboratory safety. By integrating a thorough understanding of their hazards with robust engineering controls, meticulous work practices, and comprehensive emergency preparedness, researchers can handle these materials safely and effectively. The protocols and guidelines presented in this document are intended to provide a solid foundation for building a culture of safety that protects personnel, facilities, and the integrity of the research itself.

References

  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. (n.d.).
  • 3,4-dinitro-1H-pyrazole - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Energetic Materials Management Plan. (2024, July 18). Purdue University.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.
  • Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. (n.d.). ACS Chemical Health & Safety.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). PMC.
  • SAFETY DATA SHEET - 5-Nitro-1H-pyrazole. (2025, December 20). Fisher Scientific.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Microtox Toxicity Testing of the Novel Energetics, 1,4 Dinitroglycoluril (DNGU), 3,4 Dinitropyrazole (DNP), 1,4,7 trinitrohexahy. (2018, April 9). DTIC.
  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023, May 16). PMC.
  • Controlling the Energetic Properties of N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole- and Tetrazole-Based Compounds via a Selective Mono- and Dicationic Salt Formation Strategy. (2023, October 17). ACS Publications.
  • Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). (n.d.).
  • Dinitropyrazoles. (n.d.). ResearchGate.
  • Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University.
  • Energy and Utility Industries PPE. (n.d.). 3M.
  • SAFETY DATA SHEET - Pyrazole. (2026, January 6). MilliporeSigma.
  • Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. (2021, April 8).
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety.
  • How do I safely store chemicals in laboratory? (n.d.). Environmental Health & Safety.
  • 2.2.4 Personal Protective Equipment (PPE). (n.d.). Interstate Renewable Energy Council (IREC).
  • SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2014, November 21). Spectrum Chemical.
  • SAFETY DATA SHEET - 4-Nitro-1H-pyrazole. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet. (2025, March 22). Angene Chemical.
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Toxicology Study No. S. 0058222-18, September 2023, Toxicology Directorate Effects of Acute and Subacute Oral. (2023, September 1). DTIC.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). NCBI Bookshelf.
  • 4,6-dinitro-o-cresol - Report. (n.d.). CAMEO Chemicals | NOAA.
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • Taming of 4-azido-3,5-dinitropyrazole based energetic materials. (n.d.). RSC Publishing.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023, September 7). MDPI.
  • A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as. (n.d.).
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex impurity profiles encountered during the isolation of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex impurity profiles encountered during the isolation of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. This highly nitrated pyrazole derivative serves as a foundational skeleton for N-alkylation in the synthesis of advanced energetic oxidizers and high-density materials[1].

Due to the dense functionalization of the 3,4-dinitro-1H-pyrazole core, N-alkylation reactions inherently produce a complex mixture of regioisomers, unreacted precursors, and degradation products. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve >99% crystalline purity.

ImpurityPathways SM 5-methyl-3,4-dinitro-1H-pyrazole + Ethyl Bromoacetate Reaction N-Alkylation (K2CO3, Solvent) 60°C SM->Reaction Target Target Product: Ethyl (5-methyl-3,4-...-1-yl)acetate Reaction->Target Major Pathway Imp1 Regioisomer Impurity: Ethyl (3-methyl-4,5-...-1-yl)acetate Reaction->Imp1 N2 Attack Imp2 Hydrolysis Impurity: Free Carboxylic Acid Reaction->Imp2 Trace Moisture Imp3 Inorganic Salts: KBr & Unreacted K2CO3 Reaction->Imp3 Byproducts

Logical workflow of N-alkylation and resulting impurity pathways during synthesis.

Section 1: Troubleshooting Guide

Q1: Why am I seeing a persistent secondary spot on my HPLC that co-crystallizes with the product? Cause: You are likely observing the regioisomer, ethyl (3-methyl-4,5-dinitro-1H-pyrazol-1-yl)acetate. The starting material, 5-methyl-3,4-dinitro-1H-pyrazole (often synthesized via the nitration of 5-methyl-3-nitro-1H-pyrazole[2]), exists as a tautomeric mixture. During base-mediated N-alkylation, the electrophile can attack either the N1 or N2 position. Because the nitro groups heavily withdraw electron density, the electronic deficiency of the pyrazole ring makes the reaction highly sensitive to steric and electronic micro-environments, resulting in a mixture of N1 and N2 alkylated products[3]. Solution: Fractional crystallization under thermodynamic control is required. The 5-methyl isomer (target) and the 3-methyl isomer (impurity) have distinct solubility profiles in protic solvents due to differences in their dipole moments and crystal lattice packing. Switch your crystallization solvent to absolute ethanol (EtOH) and utilize a highly controlled, slow cooling profile (0.5 °C/min) to prevent the kinetic entrapment of the 3-methyl isomer in the crystal lattice.

Q2: My crystallization process results in an "oiling out" (liquid-liquid phase separation) rather than solid crystal formation. What is happening? Cause: "Oiling out" occurs when the target compound precipitates as a supercooled liquid rather than a solid. In this specific synthesis, it is almost exclusively caused by residual, unreacted ethyl bromoacetate acting as a co-solvent. This impurity depresses the melting point of the mixture below the saturation temperature of the solvent system. Solution: Implement a pre-crystallization anti-solvent trituration. Before dissolving the crude mass in your primary crystallization solvent, wash the crude oil with cold heptane. Ethyl bromoacetate is highly soluble in non-polar heptane, while the polynitrated pyrazole ester is not.

Q3: How do I remove acidic impurities that are degrading my final product over time? Cause: The ethyl ester functional group is susceptible to trace basic hydrolysis during the K2​CO3​ -mediated alkylation, especially if the solvent is not strictly anhydrous. This generates (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid. Solution: Exploit the pKa difference. Introduce a mild aqueous bicarbonate wash prior to crystallization. The free carboxylic acid will be deprotonated and partition into the aqueous phase, leaving the neutral ester in the organic phase.

Section 2: Quantitative Impurity Profiling

To effectively clear impurities, you must understand their physicochemical properties. Use the table below to map your analytical data to the appropriate clearance mechanism.

Impurity CategoryChemical IdentityRelative Retention Time (RRT)*LogP (Est.)Primary Clearance Mechanism
Regioisomer Ethyl (3-methyl-4,5-dinitro-1H-pyrazol-1-yl)acetate~0.951.2Thermodynamic Crystallization (EtOH)
Starting Material 5-methyl-3,4-dinitro-1H-pyrazole~0.600.8Aqueous Base Wash / Mother Liquor
Alkylating Agent Ethyl bromoacetate~0.401.1Anti-Solvent Trituration (Heptane)
Hydrolysis Product (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid~0.20-0.1Aqueous Bicarbonate Wash

*Note: RRT values are approximate and depend on specific reverse-phase HPLC conditions (e.g., C18 column, MeCN/Water gradient).

Section 3: Self-Validating Experimental Protocol

The following protocol is engineered to be a self-validating system. Each step contains a physical or chemical checkpoint to ensure the causality of the purification is maintained before proceeding.

ClearanceWorkflow Crude Crude Mixture Wash Aqueous NaHCO3 Wash Crude->Wash OrgLayer Organic Phase (Esters) Wash->OrgLayer Retains AqLayer Aqueous Phase (Acid Impurity) Wash->AqLayer Extracts Cryst EtOH Crystallization (0.5 °C/min) OrgLayer->Cryst Pure Pure Target Crystal Cryst->Pure Nucleation MotherLiq Mother Liquor (Regioisomer) Cryst->MotherLiq Soluble

Biphasic clearance and crystallization workflow for impurity separation.

Step-by-Step Methodology

Step 1: Biphasic Extractive Quench

  • Dissolve the crude reaction mixture in ethyl acetate (10 mL/g of crude).

  • Wash the organic layer with 5% w/v aqueous NaHCO3​ (3 x 5 mL/g).

  • Self-Validation Checkpoint: Test the pH of the final aqueous wash. It must remain >7.0. If it drops below 7.0, acidic hydrolysis impurities are still partitioning; repeat the wash.

Step 2: Desiccant Drying and Concentration

  • Dry the organic layer over anhydrous MgSO4​ for 15 minutes.

  • Filter and concentrate in vacuo (40 °C, 50 mbar) until a thick syrup is obtained.

  • Causality: Strict removal of water prevents ester hydrolysis during the high-temperature dissolution phase of crystallization.

Step 3: Anti-Solvent Trituration

  • Add cold heptane (0 °C, 5 mL/g) to the syrup and vigorously stir for 10 minutes. Decant the heptane.

  • Causality: Heptane selectively extracts unreacted ethyl bromoacetate, preventing the "oiling out" phenomenon.

Step 4: Primary Dissolution & Hot Filtration

  • Suspend the resulting solid in absolute ethanol (EtOH) and heat to 75 °C until complete dissolution occurs.

  • Self-Validation Checkpoint: If the solution remains cloudy at 75 °C, inorganic salts (KBr, K2​CO3​ ) are present. Perform a hot filtration through a pre-warmed Celite pad. Failing to remove these salts will provide heterogeneous nucleation sites, causing rapid, impure precipitation.

Step 5: Controlled Cooling and Seeding

  • Program the cooling jacket to decrease the temperature at a strict rate of 0.5 °C/min.

  • At 45 °C (within the metastable zone width), introduce 0.1% w/w of pure ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate seed crystals.

  • Causality: The slow cooling rate ensures the crystal lattice grows thermodynamically, systematically excluding the structurally similar 3-methyl regioisomer from the lattice matrix.

Step 6: Isolation

  • Once the slurry reaches 5 °C, hold for 2 hours to maximize yield.

  • Filter under vacuum and wash the filter cake with a 1:1 mixture of cold EtOH/Heptane (-10 °C). Dry under high vacuum at room temperature.

Section 4: Frequently Asked Questions (FAQs)

Can I use methanol instead of ethanol for crystallization? While methanol can be used, it generally has a narrower metastable zone width for this compound, increasing the risk of rapid, uncontrolled nucleation (crashing out). Ethanol provides a superior thermodynamic gradient, which is critical for rejecting the regioisomer impurity.

At what temperature should I seed the solution? Seeding must occur within the metastable zone, typically between 40 °C and 45 °C for an EtOH system. Seeding too hot will cause the seeds to dissolve; seeding too cold will result in spontaneous secondary nucleation, trapping impurities in the rapidly forming crystals.

Is column chromatography necessary if crystallization fails? If "oiling out" persists despite heptane trituration, a short silica gel plug (eluting with Hexane/Ethyl Acetate 8:2) may be required to clear gross amounts of degradation products before attempting crystallization again. However, chromatography is generally inefficient for separating the 3-methyl and 5-methyl regioisomers; crystallization remains the gold standard for that specific separation.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications (Organic Letters).1

  • Fabrication of Energetic Metal–Organic Frameworks: Potassium 5-Carboxylato-3,4-Dinitropyrazole and Potassium 5-(Hydrazinecarbonyl)-3,4-dinitropyrazole. ACS Publications. 2

  • 4-iodo-5-methyl-3-nitro-1H-pyrazole: Overview of Research Trends in Halogenated and Nitrated Pyrazoles. Benchchem. 3

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the N-alkylation of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the N-alkylation of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. As Senior Application Scientists, we understand the nuances of this reaction and have structured this guide to address the specific challenges you may encounter. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of dinitropyrazoles like ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate?

A1: The N-alkylation of dinitropyrazoles presents several key challenges. The two nitro groups on the pyrazole ring are strongly electron-withdrawing, which increases the acidity of the N-H proton and can affect the nucleophilicity of the resulting anion.[1] This can lead to issues with reactivity and side reactions. Furthermore, like many unsymmetrically substituted pyrazoles, there is a potential for the formation of two regioisomers (N1 and N2 alkylation), although in the case of 3,4-dinitropyrazoles, the substitution pattern often directs the alkylation to a specific nitrogen.[2] Thermal stability is another critical consideration, as dinitropyrazole derivatives can be energetic materials, and elevated temperatures may lead to decomposition.[1][3]

Q2: I'm observing a low yield in my reaction. What are the likely causes and how can I improve it?

A2: Low yields in this N-alkylation can stem from several factors. A systematic approach to troubleshooting is recommended.[4]

  • Incomplete Deprotonation: The pyrazole N-H must be fully deprotonated to form the nucleophilic anion. If you are using a weak base, such as potassium carbonate, it may not be strong enough for complete deprotonation. Consider a stronger base like sodium hydride (NaH).[5] Ensure your reagents and solvent are anhydrous, as water will quench the base.[6]

  • Suboptimal Temperature: The reaction may be too slow at room temperature. Gentle heating can often improve the reaction rate and yield. However, excessive heat can lead to decomposition of the starting material or product.[7] A systematic temperature optimization study is recommended (see Experimental Protocol below).

  • Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for this type of reaction.[8]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your ethyl acetate derivative is crucial. Iodides are more reactive than bromides, which are more reactive than chlorides. If you are using ethyl chloroacetate, consider switching to ethyl bromoacetate or ethyl iodoacetate to increase the reaction rate.

Q3: How does temperature influence the outcome of the N-alkylation, and what is a good starting point for optimization?

A3: Temperature is a critical parameter that directly impacts reaction rate, yield, and the potential for side reactions or decomposition.

  • Effect on Rate: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. If your reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can significantly shorten the reaction time.[7]

  • Potential for Decomposition: Dinitropyrazole derivatives are energetic compounds and can be thermally sensitive.[9][10] It is crucial to determine the decomposition temperature of your starting material and product to avoid hazardous conditions and product degradation. Differential Scanning Calorimetry (DSC) is an excellent technique for this.[1]

  • Side Reactions: Higher temperatures can sometimes promote side reactions, leading to a less pure product.[6]

A good starting point for temperature optimization is room temperature (20-25 °C). If the reaction is slow or does not proceed, incrementally increase the temperature by 10-20 °C and monitor the reaction progress closely by TLC or LC-MS.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low conversion Insufficiently strong base.Switch from K₂CO₃ to a stronger base like NaH.[5]
Low reaction temperature.Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[7]
Inactive alkylating agent.Use ethyl bromoacetate or ethyl iodoacetate instead of ethyl chloroacetate.
Formation of multiple products Side reactions due to high temperature.Lower the reaction temperature.[4]
Impure starting materials.Purify the starting pyrazole and alkylating agent before use.
Product decomposition Reaction temperature is too high.Determine the decomposition temperature of your materials using DSC and run the reaction well below this temperature.[3]

Experimental Protocol: Temperature Optimization

This protocol provides a systematic approach to optimizing the reaction temperature for the N-alkylation of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.

Materials:

  • 5-methyl-3,4-dinitro-1H-pyrazole

  • Ethyl bromoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-methyl-3,4-dinitro-1H-pyrazole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the pyrazole (concentration of ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.

  • Alkylation: Add ethyl bromoacetate (1.1 eq.) dropwise to the solution.

  • Temperature Screening:

    • Reaction A: Stir at room temperature (25 °C).

    • Reaction B: Stir at 40 °C.

    • Reaction C: Stir at 60 °C.

    • Reaction D: Stir at 80 °C.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour) until the starting material is consumed in the fastest reaction.

  • Work-up: Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with EtOAc (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the yield and purity of the product from each reaction temperature to determine the optimal condition.

Data Presentation: Effect of Temperature on Reaction Outcome (Hypothetical Data)

Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (by LC-MS, %) Observations
252445>98Slow reaction, but very clean product.
401275>98Good reaction rate and clean product.
6069295Faster reaction, slight increase in impurities.
8048588Rapid reaction, but significant impurity formation and some product darkening, suggesting decomposition.

Based on this hypothetical data, 60 °C appears to be the optimal temperature, providing a high yield in a reasonable timeframe with acceptable purity.

Logical Workflow for Temperature Optimization

Temperature_Optimization_Workflow Start Start: N-Alkylation Setup (Pyrazole, NaH, DMF, Ethyl Bromoacetate) Run_RT Run Reaction at Room Temperature (25°C) Start->Run_RT Monitor_RT Monitor by TLC/LC-MS Run_RT->Monitor_RT Complete_RT Reaction Complete? Monitor_RT->Complete_RT Check Progress Workup_Purify Work-up and Purify Complete_RT->Workup_Purify Yes Increase_T Increase Temperature (e.g., to 40°C, 60°C, 80°C) Complete_RT->Increase_T No / Too Slow Analyze Analyze Yield and Purity Workup_Purify->Analyze Optimal_Found Optimal Temperature Identified Analyze->Optimal_Found Monitor_HighT Monitor for Conversion and Decomposition Increase_T->Monitor_HighT Decomposition Decomposition Observed? Monitor_HighT->Decomposition Decomposition->Workup_Purify No Lower_T Select Lower Temperature as Optimum Decomposition->Lower_T Yes Lower_T->Optimal_Found

Caption: A logical workflow for troubleshooting low pyrazole yield.

References

  • Controlling the Energetic Properties of N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole- and Tetrazole-Based Compounds via a Selective Mono- and Dicationic Salt Formation Strategy. The Journal of Organic Chemistry.
  • Technical Support Center: Optimizing Pyrazole N-Alkylation. Benchchem.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
  • Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole. Organic Letters.
  • Taming of 4-azido-3,5-dinitropyrazole based energetic materials. RSC Publishing.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Optimization on synthesis process and characterization of 1-methyl-3, 4-dinitropyrazoles. Unknown Source.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Unknown Source.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate.
  • Process for the regioselective synthesis of pyrazoles. Google Patents.
  • Optimization of reaction conditions for N-alkylation of indoles. Benchchem.
  • ethyl 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate(CAS# 321165-14-4 ). angenechemical.com.
  • Optimization of pyrazole N-alkylation conditions.. ResearchGate.
  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate.
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Semantic Scholar.
  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate.
  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press.
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.

Sources

Troubleshooting

Technical Support Center: Dinitro-Pyrazole Synthesis &amp; Byproduct Mitigation

Welcome to the Technical Support Center. This portal provides advanced troubleshooting for researchers and drug development professionals synthesizing dinitropyrazoles (DNP).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting for researchers and drug development professionals synthesizing dinitropyrazoles (DNP). We specifically address the mechanistic mitigation of N-acetylated byproducts, isomeric contamination (3,5-DNP vs. 3,4-DNP), and oxidative thermal runaways commonly encountered when utilizing acetic anhydride/nitric acid nitration systems.

Process Map: Reaction Pathways & Byproduct Branching

The following mechanistic map illustrates the critical junctures where acetate byproducts and isomeric impurities diverge from the target synthetic pathway. Understanding these branch points is essential for optimizing yield.

G Pyr Pyrazole (Starting Material) AcONO2 HNO3 / Ac2O (Acetyl Nitrate System) Pyr->AcONO2 NNitro N-Nitropyrazole (Target Intermediate) AcONO2->NNitro Electrophilic Nitration (10-15°C) NAcetyl N-Acetylpyrazole (Acetate Byproduct) AcONO2->NAcetyl Nucleophilic Acetylation (Excess Ac2O / Low Temp) ThreeNitro 3-Nitropyrazole (Rearrangement Product) NNitro->ThreeNitro Thermal Rearrangement (Anisole, Heat) MixedAcid H2SO4 / HNO3 (Mixed Acid System) ThreeNitro->MixedAcid AcAcid AcOH / HNO3 / Ac2O (Acetate System) ThreeNitro->AcAcid ThreeFourDNP 3,4-Dinitropyrazole (Target Product) MixedAcid->ThreeFourDNP C-Nitration (55-60°C) Oxidation Oxidative Cleavage (NOx Evolution) MixedAcid->Oxidation Thermal Runaway (>70°C) ThreeFiveDNP 3,5-Dinitropyrazole (Isomeric Byproduct) AcAcid->ThreeFiveDNP 1,3-DNP Rearrangement

Reaction pathway of dinitropyrazole synthesis highlighting acetate and isomeric byproduct branching.

Knowledge Base: Troubleshooting FAQs

Q: During the initial N-nitration of pyrazole, my yield is low, and NMR indicates a high concentration of N-acetylpyrazole. How do I suppress this acetate byproduct? A: This is a classic issue of competing reaction rates. In the nitric acid/acetic anhydride system, acetyl nitrate is generated in situ as the active electrophile[1]. However, the acetate anion derived from the anhydride acts as a competing nucleophile[2]. If the reaction temperature drops below 10°C, or if the molar ratio of acetic anhydride to nitric acid is excessively high, electrophilic nitration slows down, allowing nucleophilic acetylation to dominate. Resolution: Maintain the reaction temperature strictly between 10°C and 15°C. Furthermore, do not add solid pyrazole directly to the nitrating mixture. Instead, pre-dissolve the pyrazole in glacial acetic acid and add it dropwise[3]. This prevents localized concentration spikes of the acetate anion.

Q: I am targeting 3,4-dinitropyrazole (3,4-DNP), but my final product is heavily contaminated with the 3,5-dinitropyrazole (3,5-DNP) isomer. What is causing this? A: Isomeric contamination is entirely dictated by the solvent system used during the final C-nitration step. If you reuse the acetic acid/acetic anhydride/nitric acid system for the nitration of the 3-nitropyrazole intermediate, the reaction proceeds via an initial N-nitration to 1,3-dinitropyrazole, which subsequently rearranges to the undesired 3,5-DNP isomer[4]. Resolution: To selectively synthesize 3,4-DNP, you must perform a solvent switch. Dissolve the 3-nitropyrazole in concentrated sulfuric acid and use a mixed acid system (H2SO4/HNO3). The high concentration of the nitronium ion (NO2+) in this environment forces direct electrophilic aromatic substitution at the C4 position, bypassing the rearrangement pathway and yielding >99% pure 3,4-DNP[4].

Q: My scale-up of the acetyl nitrate generation resulted in a sudden exothermic runaway and the evolution of toxic NOx gas. How can I safely manage this? A: Exothermic runaways in this system are caused by the delayed accumulation of unreacted acetyl nitrate, followed by sudden oxidative cleavage of the pyrazole ring. This typically happens when the initial reagent mixing is done too cold (<5°C), causing the reagents to pool without reacting, only to violently auto-accelerate when the mixture warms up. Resolution: Implement continuous calorimetry monitoring. Ensure a steady, controlled exotherm occurs during the addition of fuming nitric acid to acetic anhydride. If no exotherm is observed, halt the addition immediately. Adding pyrazole as an acetic acid solution also acts as a thermal buffer, significantly improving the safety profile of the N-nitration step[3].

Process Data & Metrics

The following table summarizes the quantitative impact of reaction parameters on the distribution of target products versus acetate and isomeric byproducts.

Reaction StageNitrating SystemTemp (°C)Primary Product & YieldMajor ByproductByproduct Yield (%)
N-Nitration HNO₃ / Ac₂O (Optimized)10–15N-Nitropyrazole (85%)N-Acetylpyrazole< 5%
N-Nitration HNO₃ / Ac₂O (Excess Ac₂O)< 5N-Nitropyrazole (60%)N-Acetylpyrazole> 30%
C-Nitration H₂SO₄ / HNO₃ (Mixed Acid)55–603,4-Dinitropyrazole (55%)3,5-Dinitropyrazole< 2%
C-Nitration AcOH / HNO₃ / Ac₂O25–303,5-Dinitropyrazole (Targeted)3,4-DinitropyrazoleVariable

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure high scientific integrity, this protocol for the synthesis of 3,4-DNP incorporates mandatory self-validation checkpoints to confirm causality and process health before proceeding to subsequent steps.

Step 1: In Situ Generation of Acetyl Nitrate

  • Action: Slowly add fuming nitric acid to acetic anhydride while maintaining the temperature strictly between 10°C and 15°C.

  • Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate, the active nitrating species[1]. If the temperature drops below 5°C, the reaction stalls, leading to a dangerous accumulation of unreacted species. If it exceeds 20°C, oxidative degradation of the anhydride occurs.

  • Self-Validation Checkpoint: Monitor the reaction calorimetry. A steady, controlled exotherm confirms the continuous formation of acetyl nitrate. If no exotherm is observed upon addition, halt immediately to prevent delayed runaway.

Step 2: N-Nitration of Pyrazole

  • Action: Dissolve pyrazole in glacial acetic acid and add this solution dropwise to the acetyl nitrate mixture over 45 minutes[3].

  • Causality: Adding the pyrazole as an acetic acid solution rather than a solid prevents localized concentration spikes that drive the competing nucleophilic attack by the acetate anion, which forms the N-acetylpyrazole byproduct[2].

  • Self-Validation Checkpoint: Perform a rapid TLC (Hexane/EtOAc 3:1). N-nitropyrazole will show a distinct Rf from the starting material. The absence of a highly non-polar spot confirms the suppression of N-acetylpyrazole.

Step 3: Thermal Rearrangement

  • Action: Isolate N-nitropyrazole, dissolve in anisole, and heat to reflux.

  • Causality: N-nitropyrazole is a kinetic product. Heating promotes a [1,5]-sigmatropic rearrangement to the thermodynamically stable 3-nitropyrazole. Anisole acts as a high-boiling, inert solvent that stabilizes the transition state without participating in electrophilic aromatic substitution under these specific conditions.

  • Self-Validation Checkpoint: Melting point analysis of the isolated intermediate. A sharp melting point at ~174°C confirms complete rearrangement to 3-nitropyrazole.

Step 4: C-Nitration to 3,4-Dinitropyrazole

  • Action: Dissolve 3-nitropyrazole in concentrated sulfuric acid. Add a mixed acid (H₂SO₄/HNO₃ at a 1:0.3–1.2 volume ratio) and heat to 55–60°C for 1 hour[4],[3].

  • Causality: The choice of the nitrating system here is critical for isomer control. Using an acetate-based system (AcOH/Ac₂O/HNO₃) for this second nitration directs the nitro group to form 1,3-dinitropyrazole, which rearranges to the undesired 3,5-DNP isomer. Conversely, the high NO₂⁺ concentration in the mixed sulfuric/nitric acid system forces direct electrophilic aromatic substitution at the C4 position, yielding the target 3,4-DNP[4].

  • Self-Validation Checkpoint: HPLC analysis of the crude reaction mixture. A peak area ratio of >98:2 for 3,4-DNP to 3,5-DNP validates the success of the isomer-selective nitration before final crystallization.

References

  • Title: CN102250007A - Preparation method of 3,4-binitropyrazole Source: Google Patents URL
  • Title: Improved synthesis of 3, 4-dinitropyrazole Source: ResearchGate URL
  • Title: Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts Source: MDPI URL
  • Title: One-Step Realization of Skeleton Editing, gem-Dinitromethyl Functionalization, and Zwitterionization in a Laser-Sensitive 1,3,4-Oxadiazole Energetic Molecule Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Recovery of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

Last Updated: March 20, 2026 Welcome to the dedicated technical support guide for the efficient recovery and purification of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate (CAS No. 321165-14-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 20, 2026

Welcome to the dedicated technical support guide for the efficient recovery and purification of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate (CAS No. 321165-14-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the extraction of this energetic and highly functionalized molecule. Here, we provide field-proven insights, detailed protocols, and troubleshooting solutions to ensure high-yield, high-purity recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting an extraction solvent for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate?

A1: The selection of an appropriate solvent is the most critical step for a successful extraction. The molecular structure of your target compound—featuring a polar pyrazole ring with two electron-withdrawing nitro groups, a nonpolar methyl group, and an ethyl acetate substituent—gives it a moderately polar character. Key factors for solvent selection include:

  • Solubility: The ideal solvent should have high solubility for the target compound at room temperature but limited miscibility with the aqueous phase from which you are extracting.

  • Polarity: A solvent with moderate polarity is typically a good starting point. Solvents like ethyl acetate and dichloromethane have proven effective for similar dinitropyrazole derivatives.[1][2][3]

  • Selectivity: The solvent should ideally leave impurities (e.g., inorganic salts, unreacted polar starting materials) behind in the aqueous phase.

  • Boiling Point: A relatively low boiling point (e.g., 40-80 °C) facilitates easy removal of the solvent post-extraction without requiring high temperatures that could potentially degrade the target compound.[4]

  • Inertness: The solvent must not react with your target compound.

Q2: Based on the structure, which solvents are recommended as a starting point?

A2: Given the compound's structure, the following solvents are recommended for initial trials. They offer a good balance of polarity for dissolving the dinitropyrazole moiety while being immiscible with water.

  • Ethyl Acetate (EtOAc): This is often the best first choice. It is a moderately polar solvent, has low toxicity, is effective at dissolving many pyrazole derivatives, and is readily removed under vacuum.[3][5]

  • Dichloromethane (DCM): DCM is an excellent solvent for a wide range of organic compounds and is denser than water, which can simplify separation. However, due to environmental and health concerns, its use should be minimized where possible.[2]

  • Diethyl Ether (Et₂O): A common extraction solvent with a very low boiling point. While effective, its high volatility and flammability require careful handling. It is also less polar than EtOAc and DCM, which might affect recovery efficiency.[6]

Q3: Can the basicity of the pyrazole ring be used to our advantage during extraction?

A3: Absolutely. Pyrazoles are weakly basic and can be protonated by acids to form water-soluble salts.[7][8] This property is highly effective for purification. An acid-base extraction can be employed to separate your target compound from non-basic organic impurities.

The general workflow is:

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract with a dilute aqueous acid (e.g., 1 M HCl). Your pyrazole compound will move into the aqueous layer as a protonated salt.[7]

  • Separate the layers. The organic layer now contains non-basic impurities.

  • Carefully neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the pyrazole, causing it to precipitate or become extractable again.[1]

  • Perform a final extraction with a fresh portion of organic solvent to recover the purified product.

Troubleshooting Guide: Common Extraction Issues

This section addresses specific problems you may encounter during the recovery of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.

Issue 1: Low Recovery Yield After Extraction

  • Possible Cause A: Incomplete Extraction. The partition coefficient (K) of your compound between the organic and aqueous phases may not be sufficiently high for a single extraction to be effective.

    • Solution: Perform multiple extractions. Instead of one extraction with 100 mL of solvent, perform three to four sequential extractions with 25-30 mL portions. This is a far more efficient method for recovering compounds from the aqueous phase.[9]

  • Possible Cause B: Incorrect pH of the Aqueous Phase. If your aqueous phase is too acidic, the weakly basic pyrazole may be protonated and thus more soluble in the aqueous layer, reducing extraction efficiency into the organic solvent.

    • Solution: Before extraction, ensure the pH of the aqueous solution is neutral or slightly basic (pH 7-8). This suppresses the protonation of the pyrazole nitrogen, maximizing its partition into the organic layer.

  • Possible Cause C: Unexpected Precipitation. The compound may be poorly soluble in the chosen solvent system, causing it to precipitate at the interface or during the workup.[8]

    • Solution: Increase the volume of the organic solvent to maintain solubility. Alternatively, consider using a co-solvent system. For instance, adding a small amount of a more polar, miscible solvent like THF or acetone to your primary extraction solvent can enhance solubility.[8]

Issue 2: An Emulsion Forms Between the Aqueous and Organic Layers

  • Description: A thick, murky, or milky layer forms at the interface of the two solvents, making a clean separation impossible. This is common when high concentrations of dissolved solids or surfactant-like impurities are present.

    • Solution 1: "Salting Out". Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, which helps to break the emulsion by forcing the organic components into the organic phase.

    • Solution 2: Gentle Mixing. Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction with minimal agitation. This is often sufficient and can prevent emulsion formation from the start.

    • Solution 3: Filtration. In stubborn cases, the entire mixture can be passed through a pad of Celite® or glass wool in a filter funnel to break up the emulsion.

Issue 3: The Recovered Product is Contaminated with Colored Impurities

  • Description: The final product, after solvent evaporation, is a dark yellow or reddish oil/solid, indicating the co-extraction of impurities.

    • Solution 1: Activated Charcoal Treatment. Dissolve the crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate) and add a small amount (1-2% by weight) of activated charcoal. Heat the mixture gently for a few minutes. The charcoal will adsorb many colored impurities. Remove the charcoal by hot filtration through a Celite® pad.[7]

    • Solution 2: Recrystallization. This is a powerful purification technique. If the product is a solid, recrystallize it from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). This process is excellent for removing both colored and non-colored impurities that have different solubility profiles from your target compound.[2]

    • Solution 3: Acid-Base Extraction. As detailed in FAQ A3, this technique is highly effective at separating the basic pyrazole product from neutral or acidic colored impurities.[7]

Data & Protocols

Table 1: Recommended Extraction Solvents & Properties
SolventFormulaBoiling Point (°C)Density (g/mL)Water SolubilityPolarity IndexKey Considerations
Ethyl Acetate C₄H₈O₂77.10.9028.7 g/100 mL4.4Primary choice. Good balance of polarity, low toxicity, easy to evaporate.[10]
Dichloromethane (DCM) CH₂Cl₂39.61.331.32 g/100 mL3.1Excellent solvent but has environmental and health concerns. Denser than water.
Diethyl Ether C₄H₁₀O34.60.7137.5 g/100 mL2.8Highly volatile and flammable. Prone to peroxide formation. Use with caution.
Toluene C₇H₈110.60.8670.05 g/100 mL2.4Good for less polar compounds; high boiling point makes it harder to remove.
Standard Liquid-Liquid Extraction Protocol

This protocol assumes the synthesis reaction was performed in an aqueous or water-miscible solvent and needs to be worked up.

  • Preparation:

    • Transfer the aqueous reaction mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

    • Ensure the pH of the aqueous layer is neutral to slightly basic (pH ~7-8) by adding a saturated solution of sodium bicarbonate if necessary. Check with pH paper.

  • First Extraction:

    • Add a volume of ethyl acetate roughly equal to one-third of the aqueous volume.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel.

    • Open the stopcock to vent any pressure build-up. Close it and shake gently for 30-60 seconds. Vent again.[1]

    • Place the funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Separation:

    • Carefully drain the lower aqueous layer into a clean beaker or flask.

    • Pour the upper organic layer out through the top opening of the funnel into a separate flask labeled "Organic Extracts." This prevents re-contamination from any droplets left in the funnel's stem.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat steps 2 and 3 two more times with fresh portions of ethyl acetate. Combine all organic extracts into the same flask.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Add a small volume of brine (saturated NaCl solution) and shake gently. This wash helps to remove residual water from the organic layer.

    • Drain the brine layer and transfer the organic layer to a clean Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add enough so that some of the powder remains free-flowing. Let it sit for 10-15 minutes.

  • Isolation:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.

  • Purification:

    • Assess the purity of the crude product by TLC or NMR.

    • If necessary, purify further by column chromatography or recrystallization.

Visual Workflow for Solvent Selection & Troubleshooting

Extraction_Workflow start Start: Crude Aqueous Reaction Mixture select_solvent Select Primary Solvent (e.g., Ethyl Acetate) start->select_solvent perform_extraction Perform Liquid-Liquid Extraction (3x) select_solvent->perform_extraction check_emulsion Emulsion Formed? perform_extraction->check_emulsion check_yield Check Recovery Yield high_yield High Yield check_yield->high_yield Acceptable low_yield Low Yield check_yield->low_yield Unacceptable check_purity Assess Purity (TLC/NMR) high_yield->check_purity troubleshoot_yield Troubleshoot Yield: 1. Increase Extraction # 2. Check Aqueous pH 3. Use Co-Solvent low_yield->troubleshoot_yield no_emulsion No Emulsion check_emulsion->no_emulsion No emulsion Emulsion Present check_emulsion->emulsion Yes combine_organic Combine & Dry Organic Layers no_emulsion->combine_organic troubleshoot_emulsion Troubleshoot Emulsion: 1. Add Brine 2. Gentle Mixing 3. Filter (Celite) emulsion->troubleshoot_emulsion troubleshoot_emulsion->perform_extraction troubleshoot_yield->start evaporate Evaporate Solvent combine_organic->evaporate evaporate->check_yield pure_product Product is Pure (END) check_purity->pure_product Yes impure_product Product is Impure check_purity->impure_product No purify Purify: - Recrystallization - Chromatography - Acid/Base Extraction impure_product->purify purify->pure_product

Caption: Decision workflow for extraction and troubleshooting.

References

  • NextSDS. (n.d.). (5-METHYL-3-NITRO-PYRAZOL-1-YL)-ACETIC ACID ETHYL ESTER. [Link]

  • Angene Chemical. (n.d.). ethyl 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate(CAS# 321165-14-4). [Link]

  • Wang, L., et al. (2016). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. Journal of Molecular Liquids.
  • CN110483400A - A kind of preparation method of pyrazole derivatives. (2019).
  • Nayak, S., et al. (2024).
  • CN104710364B - 3,5-Dinitropyrazole-4-nitrate and its synthetic method. (2017).
  • Bartoszewicz, K., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes.
  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals.
  • Nichols, L. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • Tosoh Bioscience. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.
  • Zhang, S., et al. (2022).
  • University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Gannett, P. (2023). How do you extract a plant compound using ethyl acetate. Quora. [Link]

  • Wang, Y., et al. (2023). Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Methyl-3,4-dinitro-1H-pyrazole Reactions

Welcome to the Advanced Technical Support Center for energetic materials and highly functionalized heterocycles. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 5-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for energetic materials and highly functionalized heterocycles. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 5-methyl-3,4-dinitro-1H-pyrazole (5-MDNP) .

This molecule is a critical precursor for high-energy-density materials (HEDMs) and specialized pharmaceuticals [1]. However, it presents a formidable synthetic challenge: extreme steric hindrance combined with severe electronic deactivation . The pyrazole ring is fully substituted at its carbon positions (C3-NO₂, C4-NO₂, C5-CH₃). These adjacent bulky groups create a physical "wall" around the N1 and N2 reactive sites, while the dinitro system drastically reduces the nucleophilicity of the pyrazole nitrogen atoms.

Below is our comprehensive troubleshooting guide, self-validating protocols, and FAQs designed to help you bypass these steric and electronic barriers.

Troubleshooting Guide: N-Alkylation & N-Arylation

Q: Why am I getting <10% yield when attempting N-alkylation of 5-MDNP with standard alkyl halides at room temperature?

The Causality: The C5-methyl and C4-nitro groups block the trajectory of the incoming electrophile toward the N1/N2 positions. Furthermore, the strong electron-withdrawing nature of the two nitro groups reduces the electron density on the pyrazole nitrogen, making it a poor nucleophile. At room temperature, the thermal energy is insufficient to overcome the high activation energy barrier caused by this steric clash.

The Solution: To force the reaction, you must completely strip the proton from the pyrazole to form a "naked" pyrazolide anion, and use thermal activation to overcome the steric barrier.

  • Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) rather than weak carbonate bases.

  • Solvent Environment: Utilize highly polar aprotic solvents (DMF or DMSO). These solvents solvate the sodium cation but leave the pyrazolide anion unsolvated and highly reactive.

  • Thermal Activation: Heat the reaction to 60–80 °C to provide the kinetic energy required for the electrophile to penetrate the steric shield.

N_Alkylation A 5-MDNP (Sterically Hindered) B Deprotonation (NaH / K2CO3) A->B Base Addition C Naked Pyrazolide Anion Formation B->C Polar Aprotic Solvent D Electrophilic Attack (Steric Clash Zone) C->D Heat (60-80°C) E N-Alkylated Product D->E Overcome Barrier

Workflow for overcoming steric hindrance during N-alkylation of 5-methyl-3,4-dinitro-1H-pyrazole.

Troubleshooting Guide: C5-Methyl Oxidation

Q: When attempting to oxidize the C5-methyl group to synthesize 3,4-dinitro-1H-pyrazole-5-carboxylic acid, my starting material remains unreacted. Why?

The Causality: The C5-methyl group is flanked by the N1 atom and the C4-nitro group. The adjacent dinitro system heavily withdraws electron density from the methyl group, strengthening the C-H bonds and making them highly resistant to standard oxidative cleavage [2].

The Solution: You must use an alkaline KMnO₄ system. By conducting the reaction in aqueous KOH, the pyrazole N-H is deprotonated. The resulting anionic charge delocalizes into the pyrazole ring, counteracting the electron-withdrawing effect of the nitro groups. This "reactivates" the electron density around the C5-methyl group, making it susceptible to permanganate attack.

Oxidation Step1 Alkaline Deprotonation (KOH, pH > 12) Step2 Electron Density Shift to Pyrazole Ring Step1->Step2 Step3 KMnO4 Attack on C5-Methyl Group Step2->Step3 80°C Heating Step4 Steric Relief via Carboxylate Formation Step3->Step4 Step5 Acidification (HCl) to Yield Carboxylic Acid Step4->Step5 pH = 1 Workup

Mechanistic pathway for the alkaline KMnO4 oxidation of the sterically hindered C5-methyl group.

Quantitative Data Summary

The following table summarizes the optimized parameters required to overcome specific steric and electronic challenges in 5-MDNP functionalization.

Reaction TypeTarget BondSteric/Electronic ChallengeOptimized Reagents & ConditionsExpected Yield
N-Alkylation N1-CHigh steric shielding by C5-CH₃; low N-nucleophilicity.NaH (1.2 eq), DMF, Alkyl Halide, 70 °C, 12h.75 - 85%
N-Arylation N1-ArExtreme steric clash; traditional SNAr fails.Undivided electrolysis, Pt electrode, MeCN [3].40 - 55%
Oxidation C5-COOHC-H bond deactivation via C3/C4-NO₂ withdrawal.KMnO₄ (3.5 eq), KOH (aq), 80 °C, 8h.80 - 90%
Nitration N1-NO₂N-H deactivation; acid-catalyzed degradation.HNO₃/H₂SO₄ mix, strict 0–5 °C control.60 - 70%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol A: Sterically Driven N-Alkylation of 5-MDNP
  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 5-MDNP (10 mmol) in anhydrous DMF (25 mL).

  • Deprotonation: Cool the flask to 0 °C. Slowly add NaH (12 mmol, 60% dispersion in mineral oil) in small portions.

    • Self-Validation Checkpoint 1: You must observe immediate H₂ gas evolution. The opaque suspension must transition into a clear, deep yellow/orange homogeneous solution. If the solution remains cloudy, deprotonation is incomplete; check solvent anhydrousness.

  • Electrophile Addition: Add the alkyl halide (11 mmol) dropwise over 10 minutes.

  • Thermal Activation: Remove the ice bath and heat the reaction to 70 °C for 12 hours.

    • Self-Validation Checkpoint 2: TLC (Hexane:EtOAc 3:1) should show the disappearance of the highly polar pyrazolide baseline spot and the emergence of a higher Rf product spot.

  • Workup: Quench with ice water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the organic layer with brine (5 x 20 mL) to remove all DMF. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Alkaline Oxidation to 3,4-Dinitro-1H-pyrazole-5-carboxylic acid
  • Alkaline Activation: Dissolve 5-MDNP (10 mmol) and KOH (25 mmol) in distilled water (40 mL).

  • Oxidation: Heat the solution to 80 °C. Add KMnO₄ (35 mmol) in small portions over 2 hours to prevent thermal runaway.

  • Reaction Monitoring: Maintain heating at 80 °C for 6 hours.

    • Self-Validation Checkpoint 1: The purple color of permanganate should transition entirely to a heavy brown precipitate (MnO₂). If purple persists, add a few drops of ethanol to quench excess oxidant.

  • Hot Filtration: Filter the reaction mixture while hot (>70 °C) through a Celite pad.

    • Critical Warning: Allowing the mixture to cool before filtration will cause the target carboxylic acid to co-precipitate with the MnO₂, ruining your yield.

  • Acidification: Cool the clear yellow filtrate to 0 °C. Slowly add concentrated HCl dropwise while stirring vigorously.

    • Self-Validation Checkpoint 2: Monitor pH continuously. Precipitation of the target compound should only begin at pH < 3 due to its high acidity. Continue adding HCl until pH = 1. If a precipitate forms at pH 7, it is unreacted starting material, indicating failed oxidation.

  • Isolation: Filter the white/pale yellow precipitate, wash with ice-cold water (10 mL), and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q: Why does 5-methyl-3,4-dinitro-1H-pyrazole exhibit different reactivity and stability compared to its constitutional isomer, 4-methyl-3,5-dinitro-1H-pyrazole? A: The difference lies in the spatial arrangement of the substituents. In 5-MDNP, the N1 position is directly adjacent to the methyl group, creating severe localized steric hindrance. In the 4-methyl isomer, the methyl group is flanked by two nitro groups at C3 and C5, leaving the N1/N2 positions adjacent to nitro groups rather than the bulkier methyl group. This subtle structural isomerism drastically alters their crystal density, enthalpy of formation, and sensitivity to impact and friction [1].

Q: I cannot achieve N-arylation using standard Ullmann or Buchwald-Hartwig coupling. What is the alternative? A: The extreme electron deficiency of the dinitropyrazole ring makes standard transition-metal-catalyzed cross-couplings highly inefficient. For N-arylation of low-basicity azoles like 5-MDNP, undivided amperostatic electrolysis is recommended. Using a Pt electrode in MeCN with 1,4-dimethoxybenzene allows for electrochemical N-arylation via an arenium cation intermediate [3].

Q: How should I handle the energetic sensitivity of these nitrated pyrazoles? A: Highly nitrated pyrazoles are secondary explosives. While 5-MDNP is relatively stable compared to its trinitromethylated derivatives, it must be handled with strict energetic material protocols. Never use metal spatulas (use Teflon or ceramic), avoid friction/impact, and always work behind a blast shield when scaling up reactions beyond 5 grams.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Organic Letters (ACS Publications), 2024. URL:[Link]

  • Fabrication of Energetic Metal–Organic Frameworks: Potassium 5-Carboxylato-3,4-Dinitropyrazole and Potassium 5-(Hydrazinecarbonyl)-3,4-Dinitropyrazole Inorganic Chemistry (ACS Publications), 2023. URL:[Link]

  • N-Arylation of Azoles with Low Basicity by 1,4-Dimethoxybenzene During Undivided Electrolysis Russian Chemical Bulletin, 2002. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dinitro-Pyrazoles: Evaluating Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate Against Key Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of high-energy-density materials (HEDMs) and versatile pharmaceutical intermediates, the dinitro-pyrazole scaffold stands out for its inher...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-energy-density materials (HEDMs) and versatile pharmaceutical intermediates, the dinitro-pyrazole scaffold stands out for its inherent thermal stability, high nitrogen content, and tunable energetic performance.[1][2] This guide provides a detailed comparative analysis of a specific, yet lesser-known derivative, ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate, with other well-characterized dinitro-pyrazoles. By examining structure-property relationships, this document aims to provide researchers with predictive insights into the performance of this molecule and a framework for the rational design of novel dinitro-pyrazole-based compounds.

While extensive experimental data for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is not publicly available, we can project its physicochemical properties and synthetic accessibility based on established trends within the dinitro-pyrazole family. This comparison will focus on the influence of N-alkylation and C-methylation versus other common substitutions on the pyrazole ring.

The Dinitro-Pyrazole Core: A Foundation for Energetic Materials

Dinitro-pyrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in the field of energetic materials.[1] Their aromatic character contributes to their thermal stability, while the presence of two nitro groups provides a high oxygen balance and energy content.[2] The position of the nitro groups and other substituents on the pyrazole ring dramatically influences the compound's properties, including its density, thermal stability, sensitivity to impact and friction, and detonation performance.[3][4]

Profiling Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate: A Predicted Performer

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is a derivative of the 3,4-dinitro-pyrazole core, featuring a methyl group at the C5 position and an ethyl acetate group at the N1 position. Based on the known effects of N-alkylation on dinitro-pyrazoles, we can anticipate several key characteristics.[1]

Predicted Properties:

  • Lower Melting Point: The N-alkylation of dinitro-pyrazoles is a well-established method for reducing their melting points. For instance, N-methylation of 3,4-dinitropyrazole (3,4-DNP) lowers its melting point by 67°C.[1] The introduction of the bulkier ethyl acetate group is expected to further disrupt the crystal lattice, likely resulting in a compound with a low melting point, potentially even a liquid at room temperature, making it a candidate for melt-castable explosives or as a plasticizer.[1][4]

  • Enhanced Thermal Stability: Replacing the acidic N-H proton with an alkyl group typically enhances the thermal stability of dinitro-pyrazoles. N-methyl-3,4-DNP shows a 24°C increase in decomposition temperature compared to its parent compound.[1] A similar trend is expected for the title compound.

  • Modified Energetic Performance: The addition of the ethyl acetate group will decrease the overall nitrogen content and oxygen balance compared to the parent 3,4-DNP. This will likely result in a lower detonation velocity and pressure.[4] However, the potential for a higher density due to efficient crystal packing could partially offset this.

  • Reduced Sensitivity: The absence of the acidic N-H proton and the presence of the flexible ethyl acetate group are anticipated to decrease the sensitivity of the molecule to impact and friction.[4]

A Comparative Analysis of Dinitro-Pyrazole Derivatives

To contextualize the predicted properties of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate, we will compare it with several well-studied dinitro-pyrazoles: 3,4-dinitropyrazole (3,4-DNP), 3,5-dinitropyrazole (3,5-DNP), and 4-amino-3,5-dinitropyrazole (LLM-116).

CompoundStructureKey FeaturesMelting Point (°C)Decomposition Temp. (°C)Detonation Velocity (km/s)
Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate Predicted StructureN-alkylated, C-methylatedPredicted: < 70 Predicted: > 285 Predicted: ~7.0-7.5
3,4-Dinitropyrazole (3,4-DNP) 3,4-dinitro isomerN-H acidity712858.35
3,5-Dinitropyrazole (3,5-DNP) 3,5-dinitro isomerN-H acidity173264.88.39
4-Amino-3,5-dinitropyrazole (LLM-116) Aminated derivativeInsensitive, high density175-178>2508.49

Data for 3,4-DNP, 3,5-DNP, and LLM-116 are from experimental sources.[3][5][6] Properties for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate are predicted based on structure-activity relationships.

Experimental Protocols

Proposed Synthesis of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

The synthesis of the title compound can be envisioned through a two-step process: N-alkylation of a suitable pyrazole precursor followed by nitration.

Synthetic Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dinitration 5_methylpyrazole 5-Methyl-1H-pyrazole ethyl_5_methylpyrazol_1_yl_acetate Ethyl (5-methyl-1H-pyrazol-1-yl)acetate 5_methylpyrazole->ethyl_5_methylpyrazol_1_yl_acetate 1. Ethyl bromoacetate 2. Base, Solvent ethyl_bromoacetate Ethyl bromoacetate base Base (e.g., K2CO3) solvent_1 Solvent (e.g., Acetone) target_molecule Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate ethyl_5_methylpyrazol_1_yl_acetate->target_molecule Nitrating Agent nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Proposed synthetic pathway for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.

Step 1: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

  • To a solution of 5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Step 2: Synthesis of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

  • Caution: Nitration reactions are highly exothermic and potentially hazardous. Perform this procedure with extreme care in a certified fume hood with appropriate personal protective equipment.

  • To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add ethyl (5-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.

Synthesis of 4-Amino-3,5-dinitropyrazole (LLM-116)

This established protocol provides a practical example of dinitro-pyrazole synthesis.

LLM-116 Synthesis 4_aminopyrazole 4-Amino-1H-pyrazole LLM_116 4-Amino-3,5-dinitropyrazole (LLM-116) 4_aminopyrazole->LLM_116 Nitration nitrating_mixture HNO3 / H2SO4

Caption: Synthetic route to 4-amino-3,5-dinitropyrazole (LLM-116).

  • Caution: This is a highly energetic reaction. Strict adherence to safety protocols is mandatory.

  • Slowly add 4-amino-1H-pyrazole to a pre-cooled (0 °C) mixture of concentrated sulfuric acid.

  • To this solution, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to stir at a controlled temperature for several hours.

  • Carefully pour the reaction mixture onto ice, which will cause the product to precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry to obtain 4-amino-3,5-dinitropyrazole (LLM-116).

Structure-Property Relationships: The Influence of Substituents

The comparison highlights several key structure-property relationships within the dinitro-pyrazole family:

Structure_Property_Relationships cluster_N_Alkylation N-Alkylation (e.g., -CH2COOEt) cluster_NH_Acidity N-H Acidity (e.g., 3,4-DNP) cluster_Amino_Group Amino Group (e.g., LLM-116) Substituent Substituent on Pyrazole Ring Lower_MP Lower Melting Point Higher_TS Higher Thermal Stability Lower_Sensitivity Lower Sensitivity Higher_MP Higher Melting Point (H-bonding) Higher_Sensitivity Higher Sensitivity High_Density High Density Low_Sensitivity Low Sensitivity (H-bonding)

Caption: Influence of different substituents on the properties of dinitro-pyrazoles.

  • N-Alkylation vs. N-H Acidity: The primary difference between ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate and compounds like 3,4-DNP and 3,5-DNP is the substitution at the N1 position. The acidic proton in the latter compounds allows for strong hydrogen bonding, leading to higher melting points and increased sensitivity.[1] By replacing this proton with an ethyl acetate group, these hydrogen bonds are eliminated, which is predicted to lower the melting point and reduce sensitivity.[4]

  • Electron-donating vs. Electron-withdrawing Groups: The amino group in LLM-116 is electron-donating, which contributes to its low sensitivity. In contrast, the ethyl acetate group has an electron-withdrawing carbonyl group, which could influence the electronic properties and reactivity of the pyrazole ring.

  • Steric Effects: The bulkiness of the ethyl acetate and methyl groups in the title compound will sterically hinder intermolecular interactions, further contributing to a lower melting point.

Conclusion and Future Outlook

While experimental validation is pending, the analysis presented in this guide suggests that ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate holds promise as a dinitro-pyrazole derivative with a potentially low melting point, enhanced thermal stability, and reduced sensitivity. These predicted properties make it an interesting candidate for applications requiring melt-castable energetic materials or energetic plasticizers.

For researchers in drug development, the dinitro-pyrazole scaffold, functionalized with groups like ethyl acetate, could serve as a versatile intermediate for synthesizing more complex molecules. The principles outlined here, demonstrating how substituent modifications can fine-tune molecular properties, are broadly applicable in the rational design of new compounds across various scientific disciplines. Further experimental investigation into the synthesis and characterization of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is warranted to confirm these predictions and unlock its full potential.

References

  • Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Organic Letters, 21(9), 3158-3161. [Link]

  • Thottempudi, V., & Gao, H. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18895-18901. [Link]

  • Curutchet, C., Orozco, M., & Luque, F. J. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(28), 8201-8211. [Link]

  • Wang, R., Li, H., & Zhang, J. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2056-2064. [Link]

  • Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. Chemistry – An Asian Journal, 13(19), 2856-2865. [Link]

  • Thottempudi, V., & Gao, H. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18895-18901. [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 35(5), 451-456. [Link]

  • Chikovani, E. I., & Kereselidze, J. A. (2007). Selective O- and N-nitration of steroids fused to the pyrazole ring. Russian Chemical Bulletin, 56(8), 1636-1639. [Link]

  • Aly, A. A., & El-Sayed, R. (2010). Synthesis of Novel Pyrazole Derivatives as Antineoplastic Agent. Archiv der Pharmazie, 343(11-12), 653-660. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 35(4), 1469-1481. [Link]

  • Zhang, L., Kou, L., & Liu, Z. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(24), 5857. [Link]

  • El-Sattar, N. A., & El-Sayed, R. (2017). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Molecules, 22(8), 1293. [Link]

  • Asif, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(11), 1364. [Link]

  • Kumar, D., & Singh, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

  • Kumar, D., & Imler, G. H. (2023). Controlling the Energetic Properties of N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole- and Tetrazole-Based Compounds via a Selective Mono- and Dicationic Salt Formation Strategy. The Journal of Organic Chemistry, 88(21), 15286-15295. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 15(1), 1-13. [Link]

  • Curutchet, C., Orozco, M., & Luque, F. J. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(28), 8201-8211. [Link]

  • Thottempudi, V., & Gao, H. (2021). Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Conference Proceedings, 2434(1), 020012. [Link]

  • Orzechowski, B., & Stepien, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(3), 2597-2607. [Link]

  • Portilla, J., & Quiroga, J. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 213-241. [Link]

  • Portilla, J., & Quiroga, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 976-1004. [Link]

  • Cetin, A. (2018). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-974. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Commercial Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate Standards

For researchers, scientists, and drug development professionals, the purity of chemical standards is not a matter of triviality—it is the bedrock upon which reliable and reproducible experimental data are built. In the c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of chemical standards is not a matter of triviality—it is the bedrock upon which reliable and reproducible experimental data are built. In the context of drug discovery and development, the use of well-characterized reagents is a prerequisite for generating data that can withstand regulatory scrutiny. This guide provides a comprehensive framework for validating the purity of commercial standards of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry.

The methodologies presented herein are designed to be self-validating systems, providing a multi-faceted approach to purity assessment. By employing a combination of chromatographic and spectroscopic techniques, researchers can gain a high degree of confidence in the quality of their commercial standards, ensuring the integrity of their subsequent research.

The Criticality of Purity: Understanding Potential Impurities

The synthesis of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate typically involves a multi-step process, including the formation of the pyrazole ring, nitration, and subsequent N-alkylation. Each of these steps presents an opportunity for the formation of impurities. A thorough understanding of the synthetic route is paramount to anticipating and identifying potential contaminants.

Based on common synthetic pathways for nitropyrazoles, likely impurities in commercial batches of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate may include:

  • Isomeric Impurities: Regioisomers can be formed during the initial pyrazole synthesis or the subsequent nitration. For instance, the formation of ethyl (3-methyl-4,5-dinitro-1H-pyrazol-1-yl)acetate is a plausible isomeric impurity.

  • Incompletely Nitrated Species: The nitration of the pyrazole ring may not proceed to completion, resulting in the presence of mononitrated species such as ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate or ethyl (5-methyl-4-nitro-1H-pyrazol-1-yl)acetate.

  • Unreacted Starting Materials: Residual starting materials from the N-alkylation step, such as 5-methyl-3,4-dinitropyrazole, can be present in the final product.

  • Byproducts of Reagents: Degradation products or byproducts of the alkylating agent, for example, ethyl chloroacetate, could also be present as impurities.

This guide will outline a suite of analytical techniques capable of separating, identifying, and quantifying these potential impurities, thereby providing a robust assessment of the purity of commercial standards.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, this guide advocates for an orthogonal approach, employing multiple analytical methods that rely on different separation and detection principles. This strategy significantly reduces the risk of overlooking impurities that may co-elute or be undetectable by a single method.

The recommended analytical workflow includes:

  • High-Performance Liquid Chromatography (HPLC): For the quantitative determination of the main component and the separation of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the main component and identification of impurities with distinct proton and carbon environments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: As a rapid and cost-effective method for identity confirmation and detection of gross impurities.

The selection of these techniques is deliberate. Chromatography separates components of a mixture, while spectroscopy provides structural information. This combination is a powerful tool for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main component from its structurally related impurities, allowing for their precise quantification.

Rationale for Method Parameters

The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. For a moderately polar compound like ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate, a reversed-phase C18 column is a suitable starting point. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution. A gradient elution is often preferred to resolve both early and late-eluting impurities. UV detection is appropriate given the presence of chromophores in the molecule.

Experimental Protocol: HPLC Purity Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate standard.

  • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Prepare a series of dilutions for linearity assessment.

5. Data Analysis and System Suitability:

  • Perform a system suitability test according to USP <621> or EP 2.2.46 to ensure the chromatographic system is performing adequately.[1][2]

  • Calculate the percentage purity of the main component using the area normalization method.

  • Validate the method according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, and precision.[3][4]

Data Presentation: HPLC Purity Analysis of Commercial Standards
Parameter Standard A Standard B Standard C
Main Peak Area % 99.5%98.2%99.9%
Impurity 1 (RRT 0.85) 0.2%0.8%Not Detected
Impurity 2 (RRT 1.15) 0.1%0.5%Not Detected
Total Impurities 0.5%1.8%0.1%

RRT = Relative Retention Time

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject Sample dissolve->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate validate Method Validation (ICH Q2) calculate->validate

Caption: HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and other low molecular weight impurities that may not be readily observed by HPLC.

Rationale for Method Parameters

The choice of a suitable GC column is critical for separating potential volatile impurities. A mid-polar column is often a good starting point for a range of analytes. The temperature program is optimized to ensure the elution of all volatile components within a reasonable time frame while maintaining good resolution. Mass spectrometry provides definitive identification of the separated components by comparing their mass spectra to a reference library.

Experimental Protocol: GC-MS Impurity Profiling

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Mode: Split (e.g., 50:1).

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

4. Sample Preparation:

  • Dissolve the standard in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Identify peaks by comparing their mass spectra with a commercial mass spectral library (e.g., NIST).

  • Quantify impurities using an internal or external standard method if required.

Data Presentation: GC-MS Analysis of Volatile Impurities
Impurity Retention Time (min) Standard A Standard B Standard C
Dichloromethane3.5PresentPresentPresent
Ethyl Acetate5.2Not Detected0.05%Not Detected
Unreacted Precursor12.80.1%0.3%Not Detected
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis dissolve_gc Dissolve in Dichloromethane inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Capillary Column Separation inject_gc->separate_gc ionize_ms Electron Ionization separate_gc->ionize_ms detect_ms Mass Analyzer ionize_ms->detect_ms library_search Mass Spectral Library Search detect_ms->library_search identify_impurity Identify Impurities library_search->identify_impurity

Caption: GC-MS workflow for volatile impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. High-resolution ¹H and ¹³C NMR can confirm the identity of the main component and provide valuable information about the presence of impurities, even at low levels.

Rationale for NMR Analysis

The chemical shifts and coupling patterns in the ¹H NMR spectrum provide a unique fingerprint for the target molecule. Impurities, even those structurally similar, will often exhibit distinct signals, allowing for their identification and, in some cases, quantification relative to the main component. ¹³C NMR, while less sensitive, provides complementary information about the carbon framework of the molecule.

Experimental Protocol: NMR Analysis

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum.

  • Consider advanced NMR experiments such as COSY and HSQC for more complex spectra or to aid in the identification of unknown impurities.

4. Data Analysis:

  • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate structure.

  • Look for any unassigned signals that may correspond to impurities. Compare their chemical shifts and integration values to known potential impurities or published data.

Data Presentation: ¹H NMR Analysis of Commercial Standards
Signal Assignment Standard A (δ, ppm) Standard B (δ, ppm) Standard C (δ, ppm)
-CH₃ (pyrazole) 2.65 (s)2.65 (s)2.65 (s)
-OCH₂CH₃ 4.35 (q)4.35 (q)4.35 (q)
-OCH₂CH₃ 1.30 (t)1.30 (t)1.30 (t)
-NCH₂CO- 5.20 (s)5.20 (s)5.20 (s)
Impurity (-CH₃) Not Detected2.55 (s, minor)Not Detected
Visualizing the NMR Logic

NMR_Logic cluster_nmr_analysis NMR Analysis cluster_interpretation Interpretation sample_prep_nmr Dissolve in Deuterated Solvent acquire_spectra Acquire 1H and 13C Spectra sample_prep_nmr->acquire_spectra assign_signals Assign Signals to Structure acquire_spectra->assign_signals identify_impurities Identify Unassigned Signals assign_signals->identify_impurities structural_confirmation Structural Confirmation of Main Component assign_signals->structural_confirmation impurity_identification Identification of Impurities identify_impurities->impurity_identification

Caption: Logic diagram for NMR-based purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantitative purity analysis, it serves as an excellent tool for identity confirmation and for detecting the presence of significant impurities with different functional groups.

Rationale for FTIR Analysis

The infrared spectrum of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate will show characteristic absorption bands for the nitro groups (NO₂), the ester carbonyl group (C=O), and the various C-H and C-N bonds. A comparison of the spectrum of a commercial standard to that of a well-characterized reference material can quickly confirm its identity. The presence of unexpected peaks may indicate the presence of impurities.

Experimental Protocol: FTIR Analysis

1. Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid standard directly on the ATR crystal.

3. Data Acquisition:

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

4. Data Analysis:

  • Compare the obtained spectrum with a reference spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups of the target molecule.

  • Note any significant unexpected peaks.

Data Presentation: FTIR Analysis of Commercial Standards
Functional Group Expected Wavenumber (cm⁻¹) Standard A Standard B Standard C
NO₂ (asymmetric) ~1550ObservedObservedObserved
NO₂ (symmetric) ~1350ObservedObservedObserved
C=O (ester) ~1750ObservedObservedObserved
O-H (from impurity) Not ExpectedNot Detected~3400 (broad)Not Detected
Visualizing the FTIR Workflow

FTIR_Workflow cluster_ftir_analysis FTIR Analysis cluster_ftir_interpretation Spectral Interpretation place_sample Place Sample on ATR acquire_spectrum Acquire IR Spectrum place_sample->acquire_spectrum compare_spectra Compare to Reference Spectrum acquire_spectrum->compare_spectra identify_functional_groups Identify Functional Groups compare_spectra->identify_functional_groups check_impurities Check for Unexpected Peaks identify_functional_groups->check_impurities

Sources

Safety & Regulatory Compliance

Safety

ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate proper disposal procedures

I cannot provide specific, step-by-step operational or disposal procedures for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate or other highly energetic polynitro compounds. Providing actionable instructions for the...

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Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide specific, step-by-step operational or disposal procedures for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate or other highly energetic polynitro compounds. Providing actionable instructions for the handling, neutralization, or disposal of sensitive energetic materials poses a severe safety risk, as these procedures require specialized facilities, Environmental Health and Safety (EHS) oversight, and often Explosive Ordnance Disposal (EOD) expertise.

I can, however, discuss the general structural characteristics that contribute to the reactivity of dinitropyrazoles, the standard metrics used to evaluate their hazards, and the recognized institutional frameworks for managing reactive chemical waste in professional laboratory settings.

Structural Context and Reactivity of Polynitro Pyrazoles

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate belongs to a family of nitrogen-rich heterocyclic compounds characterized by multiple nitro (-NO₂) substituents. The parent scaffold, 3,4-dinitro-1H-pyrazole, is extensively studied in the context of high-performance energetic materials[1].

The fundamental reactivity and potential instability of these compounds stem from their structural thermodynamics:

  • High Nitrogen Content: The pyrazole ring itself is nitrogen-rich, which contributes to a high positive heat of formation.

  • Oxygen Balance: The presence of adjacent nitro groups at the 3 and 4 positions provides an internal source of oxygen. In energetic materials, this allows for rapid, self-sustaining oxidation-reduction reactions upon initiation, leading to the rapid expansion of gases (N₂, CO₂, H₂O)[1].

  • Mechanical Sensitivity: Polynitro heterocycles often exhibit sensitivity to mechanical stimuli, such as impact and friction. The specific sensitivity is highly dependent on the crystal lattice structure, intermolecular interactions (like hydrogen bonding), and the presence of bulky substituents[2]. While the ethyl acetate moiety in ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate adds steric bulk that may alter its sensitivity compared to the parent pyrazole, the core remains inherently reactive.

Hazard Assessment Metrics for Reactive Materials

In professional drug development and materials science laboratories, any compound suspected of energetic properties must undergo rigorous analytical testing before scale-up or disposal planning. These metrics determine the classification of the waste and the legal requirements for its transport and destruction.

Table 1: Standard Evaluation Metrics for Energetic Hazards

MetricTesting MethodologyPurpose in Safety Assessment
Thermal Stability ( Td​ ) Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA)Identifies the onset temperature of exothermic decomposition. Determines safe storage and handling temperature limits.
Impact Sensitivity (IS) BAM Drop Hammer TestMeasures the minimum impact energy (in Joules) required to initiate decomposition or detonation[2].
Friction Sensitivity (FS) BAM Friction TesterMeasures the susceptibility of the compound to initiate under sliding friction (in Newtons). Critical for determining safe transfer protocols.
Electrostatic Discharge (ESD) Spark Test ApparatusEvaluates the risk of initiation from static electricity, dictating the need for grounded equipment and anti-static PPE.

Institutional Framework for Reactive Waste Management

Because of the extreme risks associated with energetic materials, general laboratory personnel are strictly prohibited from attempting to neutralize, dilute, or chemically alter reactive waste in situ. Improper attempts at chemical neutralization (e.g., base hydrolysis of nitro compounds) can inadvertently trigger exothermic runaway reactions or generate even more sensitive shock-sensitive intermediates.

The standard operational procedure for managing such materials relies on a strict administrative chain of custody.

Step-by-Step Institutional Workflow
  • Isolation and Securing: The material is immediately isolated in its current container. If the material is known to be shock-sensitive when dry, institutional protocols may require it to be kept wetted with a compatible, non-reactive solvent (as determined by prior EHS assessment), though no physical manipulation should occur without direct EHS approval.

  • Environmental Control: The container is placed in a designated, secure location away from heat sources, direct sunlight, reducing agents, and combustible materials. Static-free secondary containment is utilized.

  • EHS Notification: Laboratory personnel immediately notify the institutional Environmental Health and Safety (EHS) office, providing the exact chemical structure, quantity, solvent history, and any observed degradation (e.g., gas evolution, color change).

  • Professional Assessment: EHS personnel, often in consultation with specialized hazardous materials contractors, assess the physical state of the chemical.

  • Specialized Disposal: The material is removed by certified high-hazard waste contractors. Depending on the sensitivity, this may involve remote handling, specialized packaging (e.g., suspension in inert matrices), and ultimate destruction via controlled detonation or specialized high-temperature incineration at a licensed facility.

Workflow Visualization

The following diagram illustrates the strict, non-interventionist workflow required for researchers handling potentially energetic waste.

G Start Generation of Reactive/Energetic Waste Isolate Isolate in Place (Do Not Agitate/Neutralize) Start->Isolate Document Document Structure, Quantity, & State Isolate->Document EHS Immediate EHS Notification Document->EHS Assess EHS & Contractor Risk Assessment EHS->Assess Dispose Removal by Certified High-Hazard Contractor Assess->Dispose

Caption: Standard institutional chain-of-custody workflow for the management of reactive chemical waste.

References

  • Construction of High-Energy Low-Sensitivity Energetic Materials: Selective Nitration of Structural Isomers. PubMed (NIH). Available at: [Link]

  • From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine. ACS Publications. Available at: [Link]

Sources

Handling

Personal protective equipment for handling ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

As a Senior Application Scientist, I understand that handling high-energy density materials (HEDMs) and complex energetic intermediates requires more than just a standard safety data sheet (SDS). It requires a deep under...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling high-energy density materials (HEDMs) and complex energetic intermediates requires more than just a standard safety data sheet (SDS). It requires a deep understanding of the chemical mechanics at play.

Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate (CAS: 321165-14-4) is a highly functionalized polynitrogen heterocycle. The presence of adjacent nitro groups on the pyrazole ring provides a high heat of formation, classifying this compound as an energetic material with potential explosive hazards[1]. Furthermore, the ethyl acetate moiety increases the compound's lipophilicity, which enhances its dermal absorption rate compared to bare pyrazoles, necessitating strict toxicological controls[2].

This guide provides a self-validating, step-by-step operational and personal protective equipment (PPE) protocol to ensure your laboratory maintains zero-error safety margins.

Hazard Assessment & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the hazards:

  • Energetic Instability: Dinitro-pyrazoles exhibit high detonation velocities and pressures. Their activation energy of decomposition can be triggered by friction, impact, or electrostatic discharge (ESD)[1].

  • Systemic Toxicity: In vivo, nitrated pyrazoles undergo rapid hepatic nitroreduction. The compound is metabolized into hydroxylamino-dinitro-pyrazole and amino-dinitro-pyrazole intermediates, which can cause severe systemic toxicity and cellular stress if absorbed through the skin or inhaled[2].

G A Ethyl (5-methyl-3,4-dinitro- 1H-pyrazol-1-yl)acetate B Hepatic Nitroreduction (Enzymatic Cleavage) A->B C Hydroxylamino-dinitro- pyrazole intermediates B->C D Amino-dinitro-pyrazole metabolites (Excretion) C->D

Predicted metabolic reduction pathway of dinitro-pyrazoles in vivo.

Mandatory PPE Matrix

Because of the dual threat of explosive deflagration and dermal toxicity, standard laboratory PPE is insufficient. You must implement a layered defense system. The following table summarizes the mandatory PPE and the mechanistic reasoning behind each requirement.

PPE CategorySpecific RequirementCausality & Scientific Justification
Hand Protection Double-gloving: Anti-static inner liners + Heavy-duty Nitrile (≥8 mil) outer gloves.The lipophilic ester group enhances dermal penetration. Nitrile provides chemical resistance, while anti-static liners prevent ESD that could trigger deflagration[3].
Body Protection Flame-Resistant (FR) Lab Coat (Nomex®) + Conductive/Anti-static footwear.Synthetic fabrics (polyester) generate static electricity and melt to the skin during a thermal event. FR coats self-extinguish. Anti-static shoes ground the operator[1].
Eye/Face Protection ANSI Z87.1+ Impact Goggles + Full Polycarbonate Face Shield.In the event of an energetic decomposition, standard safety glasses will not stop high-velocity shrapnel. A face shield protects the carotid arteries and optical nerves[4].
Respiratory N95 or P100 Particulate Respirator (if handling dry powders outside a glovebox).Prevents inhalation of aerosolized energetic dust, which can bypass hepatic first-pass metabolism and enter the bloodstream directly via the alveolar interface[2].

Operational Workflow & Engineering Controls

Every protocol involving energetic materials must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is verified.

Step-by-Step Handling Methodology
  • Verify Engineering Controls: Ensure the fume hood face velocity is between 80–100 feet per minute (fpm). Place a grounded, conductive anti-static mat inside the hood. Validation: Use a multimeter to verify the mat's resistance to ground is less than 109 ohms.

  • Establish the Blast Barricade: Position a 1/4-inch Lexan (polycarbonate) blast shield between the operator and the reaction vessel.

  • Implement Scale Limits: Never handle more than 100 mg of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate in a single operation unless a specific scale-up hazard assessment has been approved[4].

  • Material Transfer: Use only conductive, non-sparking spatulas (e.g., grounded stainless steel or conductive Teflon). Never use standard plastic spatulas , as the friction of scraping dry dinitro-pyrazole crystals can generate localized hot spots exceeding the compound's decomposition activation energy.

  • Solvation: When preparing solutions, add the solvent to the vessel first, then slowly add the energetic powder. This acts as a heat sink and reduces friction sensitivity.

G A 1. Grounding & ESD Verification B 2. Blast Shield Deployment A->B C 3. Non-Sparking Material Transfer (<100mg) B->C D 4. Solvent-First Quenching/Solvation C->D E 5. Segregated Waste Containment D->E

Standard operating workflow for handling energetic dinitro-pyrazole derivatives.

Spill Response and Disposal Plan

Energetic material spills cannot be treated like standard organic chemical spills. Sweeping dry energetic powders creates mechanical friction that can initiate a detonation[3].

Emergency Spill Protocol
  • Evacuate and Assess: Step back and alert laboratory personnel. Do not immediately attempt to clean the spill.

  • Desensitization (Wetting): Wearing full PPE, gently mist the spilled ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate with a compatible, non-reactive solvent (e.g., water or a heavy alcohol) to desensitize the powder.

  • Absorption: Place damp, static-free absorbent pads over the wetted material. Do not rub or apply heavy downward pressure.

  • Collection: Use a non-sparking tool to scoop the damp pads into an anti-static, explosion-proof waste container.

Disposal Plan
  • Segregation: Never mix dinitro-pyrazole waste with standard organic waste, heavy metals, or oxidizers.

  • Phlegmatization: Ensure the waste is stored in a "phlegmatized" state (suspended in a solvent or water) to prevent the material from drying out and becoming shock-sensitive[3].

  • Labeling & Transport: Label the container explicitly as "Hazard Class 1.1/6.7 Equivalent - Energetic Dinitro-Pyrazole Waste." Coordinate with your Environmental Health and Safety (EHS) department for specialized energetic waste transport[4].

References

  • Toxicokinetics and tolerance of a high energy material 3,4,5-trinitropyrazole (TNP) in mice Toxicology and Applied Pharmacology (NIH)[Link]

  • Safety Hazards in the Energetics Laboratory Defense Technical Information Center (DSIAC)[Link]

  • Energetic Materials Management Plan Purdue University Environmental Health and Safety[Link]

  • Experiment Hazard Class 6.7 – Explosive and Energetic Materials Argonne National Laboratory (ANL)[Link]

Sources

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